Technical Documentation Center

4-Methylsulfanyl-2-nitro-benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylsulfanyl-2-nitro-benzoic acid

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-Methylsulfanyl-2-nitro-benzoic Acid

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-methylsulfanyl-2-nitro-benzoic acid. Designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-methylsulfanyl-2-nitro-benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation based on fundamental NMR principles and comparative data from structurally analogous compounds. By elucidating the influence of the methylsulfanyl, nitro, and carboxylic acid functional groups on the chemical environment of the aromatic ring, this guide serves as a valuable resource for the structural verification and characterization of this and related molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. This information is critical for confirming molecular structures, identifying impurities, and understanding the electronic properties of a compound.

4-Methylsulfanyl-2-nitro-benzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. The accurate interpretation of its NMR spectra is a crucial step in its synthesis and characterization, ensuring its identity and purity. This guide will provide a predictive analysis of its ¹H and ¹³C NMR spectra, offering a robust framework for researchers working with this compound.

Experimental Protocols for NMR Data Acquisition

While this guide focuses on the predictive interpretation of NMR spectra, the acquisition of high-quality experimental data is paramount. The following section outlines a proven methodology for the preparation and analysis of substituted benzoic acids like 4-methylsulfanyl-2-nitro-benzoic acid.

Sample Preparation
  • Solvent Selection : The choice of solvent is critical for NMR spectroscopy. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For 4-methylsulfanyl-2-nitro-benzoic acid, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for benzoic acid derivatives due to its ability to solubilize polar compounds and the presence of a distinct residual solvent peak that does not typically interfere with the signals of interest.

  • Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Parameters
  • Field Strength : Data should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion. Higher field strengths (e.g., 400 or 500 MHz) will provide better resolution of complex splitting patterns.

  • ¹H NMR Acquisition :

    • A standard single-pulse experiment is typically used.

    • The spectral width should be set to encompass the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • The spectral width should be set to accommodate the expected range of chemical shifts (typically 0-200 ppm for ¹³C NMR).

    • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum of 4-Methylsulfanyl-2-nitro-benzoic Acid

The ¹H NMR spectrum of 4-methylsulfanyl-2-nitro-benzoic acid is predicted to show signals for the three aromatic protons and the three protons of the methyl group. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of the substituents.

Substituent Effects:

  • -NO₂ (Nitro group): This is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, causing their signals to appear at a higher chemical shift (downfield).

  • -COOH (Carboxylic acid group): This is also an electron-withdrawing group, contributing to the deshielding of the aromatic protons. The acidic proton of the carboxylic acid itself will appear as a broad singlet at a very high chemical shift, typically above 10 ppm.

  • -SCH₃ (Methylsulfanyl group): This group is an ortho, para-director and is considered a weak electron-donating group through resonance, which would shield the aromatic protons. However, the sulfur atom can also have an inductive electron-withdrawing effect. The protons of the methyl group will appear as a singlet in the aliphatic region of the spectrum.

Predicted Chemical Shifts and Splitting Patterns:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-3~8.2 - 8.4d~2 Hz (meta coupling)
H-5~7.6 - 7.8dd~8 Hz (ortho), ~2 Hz (meta)
H-6~7.9 - 8.1d~8 Hz (ortho coupling)
-SCH₃~2.5 - 2.7sN/A
-COOH>10br sN/A

Interpretation:

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group and will be the most deshielded of the aromatic protons. It will appear as a doublet due to meta-coupling with H-5.

  • H-5: This proton is ortho to the methylsulfanyl group and meta to both the nitro and carboxylic acid groups. It will be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3.

  • H-6: This proton is ortho to the carboxylic acid group and will be deshielded. It will appear as a doublet due to ortho-coupling with H-5.

  • -SCH₃: The three protons of the methyl group are equivalent and will appear as a sharp singlet.

  • -COOH: The acidic proton will be a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectrum of 4-Methylsulfanyl-2-nitro-benzoic Acid

The ¹³C NMR spectrum will show signals for the six aromatic carbons, the carboxylic acid carbon, and the methyl carbon. The chemical shifts are influenced by the same electronic effects described for the ¹H NMR spectrum.

Predicted Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (C-COOH)~130 - 135
C-2 (C-NO₂)~148 - 152
C-3~125 - 128
C-4 (C-SCH₃)~140 - 145
C-5~122 - 125
C-6~132 - 135
-COOH~165 - 170
-SCH₃~15 - 20

Interpretation:

  • -COOH: The carboxylic acid carbon is highly deshielded due to the two oxygen atoms and will appear at the lowest field.

  • C-2 (C-NO₂): The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded.

  • C-4 (C-SCH₃): The carbon attached to the methylsulfanyl group will also be deshielded, though to a lesser extent than C-2.

  • C-1, C-3, C-5, C-6: The remaining aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm), with their exact positions determined by the combined electronic effects of the substituents.

  • -SCH₃: The methyl carbon will appear in the aliphatic region at a relatively high field.

Visualization of Molecular Structure and Experimental Workflow

To further aid in the understanding of the structure and the process of its analysis, the following diagrams are provided.

Figure 1: Molecular structure of 4-methylsulfanyl-2-nitro-benzoic acid with atom numbering.

A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Data Acquisition (1H and 13C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D E Structural Elucidation D->E

Figure 2: General experimental workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-methylsulfanyl-2-nitro-benzoic acid. By understanding the influence of the various functional groups on the chemical shifts and coupling constants, researchers can confidently interpret experimental data to confirm the structure and purity of this compound. The provided experimental protocols and workflow diagrams serve as a practical resource for acquiring high-quality NMR data for this and related molecules, ensuring the integrity and reliability of research outcomes in the fields of chemical synthesis and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

Exploratory

Comprehensive Physicochemical and Crystallographic Profiling of 4-Methylsulfanyl-2-nitrobenzoic Acid

Executive Summary 4-Methylsulfanyl-2-nitrobenzoic acid (also known as 4-methylthio-2-nitrobenzoic acid) is a highly functionalized aromatic building block extensively utilized in pharmaceutical synthesis and materials sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylsulfanyl-2-nitrobenzoic acid (also known as 4-methylthio-2-nitrobenzoic acid) is a highly functionalized aromatic building block extensively utilized in pharmaceutical synthesis and materials science[1]. Its unique combination of a carboxylic acid, a strongly electron-withdrawing ortho-nitro group, and a soft electron-donating para-methylsulfanyl group makes it a fascinating subject for supramolecular chemistry and crystallographic studies. This technical guide provides a rigorous breakdown of its molecular weight properties, expected crystal structure, and the analytical workflows required for its characterization.

Molecular Weight and Physicochemical Properties

The molecular formula of 4-methylsulfanyl-2-nitrobenzoic acid is C8H7NO4S[1][2]. Understanding the exact mass and isotopic distribution is critical for tracking the compound during complex synthetic workflows using High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical Summary

PropertyValue
Chemical Name 4-Methylsulfanyl-2-nitrobenzoic acid
CAS Registry Number 54558-79-1[2]
Molecular Formula C8H7NO4S[1]
Average Molecular Weight 213.21 g/mol [2]
Monoisotopic Exact Mass 213.0096 Da
Hydrogen Bond Donors 1 (-COOH)
Hydrogen Bond Acceptors 5 (-NO2, -COOH, -SCH3)

Supramolecular Chemistry & Crystallographic Signatures

While small organic molecules can exhibit polymorphism, the crystal packing of substituted nitrobenzoic acids follows highly predictable, thermodynamically driven supramolecular rules[3].

  • The R2,2(8) Homodimer: The dominant intermolecular force is the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups. This creates a classic R2,2(8) crystallographic motif commonly observed in benzoic acid derivatives[3][4].

  • Steric Twisting: The ortho-nitro group introduces significant steric hindrance. Based on crystallographic redeterminations of analogous 2-nitrobenzoic acid structures, the nitro and carboxy substituents force each other to twist out of the plane of the aromatic ring (typically ~55° for the nitro group and ~24° for the carboxy group)[4]. This non-planar geometry prevents tight π-π stacking directly over the substituents.

  • Chalcogen Bonding: The para-methylsulfanyl (-SCH3) group acts as a soft donor, participating in weak dispersion forces or S···O chalcogen bonds, which dictate the secondary packing arrangements and layer stacking in the crystal lattice.

G A 4-Methylsulfanyl- 2-nitrobenzoic Acid B Carboxylic Acid A->B contains C Ortho-Nitro Group A->C contains D Para-Methylsulfanyl A->D contains E Centrosymmetric Dimer R2,2(8) Motif (O-H...O) B->E drives formation of F Steric Twist (~55° out-of-plane) B->F experiences C->F induces G Weak Dispersion & Chalcogen Bonding D->G participates in

Supramolecular interaction network and structural drivers for 4-methylsulfanyl-2-nitrobenzoic acid.

Table 2: Expected Crystallographic Parameters

ParameterExpected Range/Value for Nitrobenzoic Acids
Crystal System Monoclinic or Triclinic[4]
Space Group P2_1/c or P-1
Z (Molecules per unit cell) 2 or 4
Primary Hydrogen Bond O-H···O (Length ~2.65 - 2.68 Å)[4]

Analytical Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for characterizing this compound.

Protocol A: Molecular Weight Verification via LC-HRMS

Causality & Logic: The presence of the carboxylic acid group makes the molecule highly amenable to deprotonation. Therefore, Electrospray Ionization in negative mode (ESI-) is the optimal choice, yielding a strong [M-H]- ion at m/z 212.0018.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.

  • Ionization: Operate the mass spectrometer in ESI- mode. Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.

  • Data Analysis: Extract the chromatogram for m/z 212.0018 (mass tolerance ≤ 5 ppm). Isotopic pattern analysis must be used as a self-validating check to confirm the presence of one Sulfur atom (evidenced by a characteristic M+2 peak at ~4.4% relative abundance due to the ³⁴S isotope).

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Logic: Growing diffraction-quality crystals requires balancing the hydrophobic methylsulfanyl tail with the polar head groups. Vapor diffusion is chosen over rapid cooling to prevent the kinetic trapping of amorphous precipitates, allowing thermodynamic control over the R2,2(8) dimer formation.

  • Solvent Selection: Dissolve 10 mg of the compound in a minimum volume of Ethyl Acetate (a good solvent that solubilizes both polar and non-polar moieties).

  • Antisolvent Setup: Place the open vial inside a larger sealed chamber containing Hexane (antisolvent).

  • Vapor Diffusion: Allow Hexane vapors to slowly diffuse into the Ethyl Acetate solution at a stable 20°C over 3–7 days.

  • Harvesting: Select a single crystal (optimal size ~0.1–0.3 mm in all dimensions) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil as a cryoprotectant.

  • Data Collection: Transfer to a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source at 100 K to minimize thermal motion and improve high-angle diffraction intensity.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

SCXRD S1 1. Solvent Selection (Ethyl Acetate / Hexane) S2 2. Saturated Solution Preparation S1->S2 S3 3. Vapor Diffusion (3-7 Days at 20°C) S2->S3 S4 4. Crystal Harvesting & Cryoprotection (100 K) S3->S4 S5 5. X-Ray Diffraction Data Collection S4->S5 S6 6. Structure Solution (SHELXT) & Refinement S5->S6

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

References

  • Ningbo Jinlai Chemical Co., Ltd. "Discover the Benefits of Chemical Compound 513-42-8 in Industrial Applications". jinlaichemicals.com.
  • CymitQuimica. "CAS: 54558-79-1 | 4-(Methylthio)-2-nitrobenzoic acid". cymitquimica.com.
  • Portalone, G. "A redetermination of 2-nitrobenzoic acid". Acta Crystallographica Section E: Structure Reports Online.
  • ACS Publications. "Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids". Crystal Growth & Design.

Sources

Foundational

thermodynamic stability of 4-methylsulfanyl-2-nitro-benzoic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methylsulfanyl-2-nitro-benzoic Acid Abstract This technical guide provides a comprehensive framework for assessing the . While direct extensive literature o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methylsulfanyl-2-nitro-benzoic Acid

Abstract

This technical guide provides a comprehensive framework for assessing the . While direct extensive literature on the specific thermal properties of this molecule is nascent, this document synthesizes established principles from the study of related nitroaromatic, carboxylic acid, and organosulfur compounds to present a robust analytical and computational strategy. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for a thorough stability evaluation. We will explore the key structural motifs influencing stability, propose detailed experimental protocols for thermal analysis, and outline computational approaches to complement and elucidate experimental findings.

Introduction: Structural Considerations and the Imperative of Stability

4-Methylsulfanyl-2-nitro-benzoic acid is a multifaceted molecule incorporating three key functional groups on a benzene ring: a carboxylic acid, a nitro group, and a methylsulfanyl group. The thermodynamic stability of this compound is of paramount importance for its safe handling, storage, formulation, and application, particularly in the pharmaceutical and agrochemical industries where such substituted nitroaromatics are common intermediates[1][2].

The inherent stability of this molecule is a product of the complex electronic and steric interplay between its constituent functional groups:

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro functionality significantly influences the electronic landscape of the aromatic ring, impacting bond strengths and reactivity. The C-NO₂ bond itself is a known energetic liability, with a bond dissociation energy that can be a critical factor in thermal decomposition pathways[1]. The presence of a substituent ortho to the nitro group can introduce unique decomposition mechanisms, such as intramolecular rearrangements, which are not observed in meta or para substituted analogs[3].

  • The Carboxylic Acid Group (-COOH): This group can participate in strong intermolecular hydrogen bonding, which generally enhances the stability of the crystalline lattice. However, it also introduces the possibility of decarboxylation at elevated temperatures.

  • The Methylsulfanyl Group (-SCH₃): The sulfur atom, with its available lone pairs, can participate in resonance stabilization. However, the C-S bond is typically weaker than a C-C bond and can be susceptible to cleavage[4]. The oxidation state of the sulfur is critical; a methylsulfanyl (thioether) group will have different electronic and stability characteristics compared to a methylsulfinyl or methylsulfonyl group.

Understanding the is not merely an academic exercise. A comprehensive stability profile is a prerequisite for defining safe operating limits, predicting shelf-life, and ensuring the integrity of the molecule throughout its lifecycle.

Proposed Experimental Workflow for Thermodynamic Stability Assessment

A multi-technique experimental approach is essential for a holistic understanding of the . The following workflow is proposed, moving from fundamental thermal property determination to more detailed kinetic and mechanistic studies.

Computational_Workflow cluster_0 Structural & Energetic Analysis cluster_1 Reaction Pathway Modeling Geometry_Optimization Geometry Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Confirm minimum energy BDE_Calculation Bond Dissociation Energy (BDE) Calculation Geometry_Optimization->BDE_Calculation Identify weakest bonds Transition_State_Search Transition State Search BDE_Calculation->Transition_State_Search Hypothesize initial steps Reaction_Coordinate Intrinsic Reaction Coordinate (IRC) Analysis Transition_State_Search->Reaction_Coordinate Verify reaction path

Caption: Computational workflow for stability and decomposition analysis.

Density Functional Theory (DFT) Calculations

Protocol:

  • Model Building: Construct the 3D structure of 4-methylsulfanyl-2-nitro-benzoic acid.

  • Methodology: Employ a suitable DFT functional (e.g., B3LYP or M06-2X) with a reasonably sized basis set (e.g., 6-31G(d) or larger).[5]

  • Geometry Optimization: Optimize the molecular geometry to find the lowest energy conformation.

  • Frequency Calculations: Perform frequency calculations on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

  • Bond Dissociation Energy (BDE) Analysis: Systematically calculate the energy required to homolytically cleave each key bond in the molecule. This can identify the weakest bond and thus the most likely initial step in thermal decomposition. The C-NO₂ and C-S bonds are primary candidates for this analysis.[1][4]

  • Transition State Searching: For hypothesized decomposition pathways (e.g., intramolecular rearrangement, decarboxylation), perform transition state searches to identify the energy barrier for the reaction.

Expertise: The choice of DFT functional and basis set is crucial for obtaining accurate results. B3LYP is a widely used functional for general organic molecules, while M06-2X can provide better accuracy for non-covalent interactions and thermochemistry. The results should be validated against experimental data where possible.

Factors Influencing Stability and Potential Decomposition Pathways

The is not an intrinsic constant but can be influenced by several factors:

  • Physical Form: The crystalline form will generally be more stable than the amorphous form due to the stabilizing energy of the crystal lattice. Polymorphism can also play a role, with different crystal forms exhibiting different melting points and stabilities.

  • Presence of Impurities: Impurities, particularly acidic, basic, or metallic species, can catalyze decomposition reactions, significantly lowering the onset temperature of decomposition.[1][6]

  • Atmosphere: As previously mentioned, the presence of oxygen can introduce oxidative decomposition pathways that may not be observed under inert conditions.

  • Confinement: Under confinement, the pressure generated by gaseous decomposition products can accelerate further decomposition, a critical consideration for storage and transportation.

Potential Decomposition Pathways:

Based on the chemistry of related compounds, several decomposition pathways can be hypothesized:

  • C-NO₂ Bond Homolysis: This is a common initial step in the decomposition of nitroaromatic compounds, leading to the formation of radical species that can initiate further reactions.[3][7]

  • Intramolecular Rearrangement: The ortho-positioning of the nitro and carboxylic acid groups could potentially lead to intramolecular interactions and rearrangements, possibly involving the formation of an intermediate similar to anthranil, as seen in ortho-nitrotoluene decomposition.[1][3]

  • Decarboxylation: The loss of CO₂ from the carboxylic acid group, particularly at higher temperatures.

  • C-S Bond Cleavage: Homolytic or heterolytic cleavage of the methyl-sulfur or aryl-sulfur bond.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Thermal Analysis Data from DSC/TGA

ParameterValueUnitsConditions
Melting Onset°C10 °C/min, N₂
Melting Peak°C10 °C/min, N₂
Enthalpy of Fusion (ΔHfus)J/g10 °C/min, N₂
Decomposition Onset (TGA)°C10 °C/min, N₂
Decomposition Onset (DSC)°C10 °C/min, N₂
Enthalpy of Decomposition (ΔHd)J/g10 °C/min, N₂
Activation Energy (Ea)kJ/molKissinger/OFW method

Table 2: Hazard Assessment Data from ARC

ParameterValueUnits
Onset of Self-Heating°C
Time to Maximum Rate (TMR)min
Adiabatic Temperature Rise°C
Maximum Pressurebar

Conclusion

The is a complex function of its unique chemical structure. A thorough assessment requires a synergistic approach, combining the macroscopic view of experimental thermal analysis with the molecular-level insights of computational chemistry. This guide provides a robust framework for such an investigation. By systematically applying the described methodologies, researchers and drug development professionals can build a comprehensive stability profile, ensuring the safe and effective use of this important chemical intermediate.

References

  • Tsang, W. (n.d.).
  • Brill, T.B., & James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]

  • Li, Y., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Scielo. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. PubChem. [Link]

  • Wang, Y., et al. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. International Journal of Electrochemical Science. [Link]

  • ChemBK. (2024). 4-Methylsulfonyl-2-nitrobenzoic acid. [Link]

  • Synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid. (n.d.). Molekula. [Link]

  • Sadowski, B., & Kącka-Zych, A. (2018). A polar nature of benzoic acids extrusion from nitroalkyl benzoates: DFT mechanistic study. SpringerLink. [Link]

  • Organosulfur chemistry. (n.d.). Wikipedia. [Link]

  • Svärd, M., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ACS Publications. [Link]

  • Svärd, M., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ACS Publications. [Link]

Sources

Exploratory

Mechanism of Action: 4-Methylsulfanyl-2-Nitro-Benzoic Acid Derivatives in CCK2 Receptor Antagonism

Executive Summary As a Senior Application Scientist in drug discovery, I often emphasize that a therapeutic’s efficacy is fundamentally tied to the physicochemical properties of its starting scaffolds. 4-Methylsulfanyl-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I often emphasize that a therapeutic’s efficacy is fundamentally tied to the physicochemical properties of its starting scaffolds. 4-Methylsulfanyl-2-nitro-benzoic acid (also known as 4-methylthio-2-nitrobenzoic acid, CAS 54558-79-1) is a pivotal chemotype used in the synthesis of highly selective active pharmaceutical ingredients (APIs). While the parent compound is a biochemical building block, its advanced derivatives—most notably benzo[1,2,5]thiadiazole amides—function as potent, highly selective Cholecystokinin-2 (CCK2) receptor antagonists .

This technical guide deconstructs the structural rationale of this scaffold, the downstream Gq-coupled signaling mechanics of its derivatives, and the self-validating experimental workflows required to evaluate their pharmacological profiles.

Chemotype Rationale: The 4-Methylsulfanyl-2-Nitro-Benzoic Acid Scaffold

The design of highly selective GPCR antagonists requires precise spatial geometry and electronic distribution. The 4-methylsulfanyl-2-nitro-benzoic acid scaffold provides an ideal starting point for CCK2 receptor modulators due to two critical functional groups:

  • The Methylsulfanyl (Methylthio) Group: This moiety acts as a highly effective lipophilic anchor. Within the hydrophobic binding pocket of the CCK2 receptor, the sulfur atom participates in weak chalcogen bonding, while the methyl group provides van der Waals contacts that drive receptor subtype selectivity (favoring CCK2 over CCK1).

  • The Nitro Group: Synthetically, the nitro group serves as a crucial handle. It can be reduced to an amine (yielding 2-amino-4-methylthiobenzoic acid), which is subsequently sulfonylated or cyclized to form complex heterocycles like benzo[1,2,5]thiadiazoles .

By transforming the carboxylic acid into various amides (e.g., piperidine or morpholine amides), researchers can fine-tune the pharmacokinetic properties and binding affinity of the resulting derivatives.

Mechanism of Action: CCK2 Receptor Antagonism

The primary biological targets for these derivatives are the Cholecystokinin-2 (CCK2) receptors , encoded by the CCKBR gene . CCK2 receptors are heavily expressed in the central nervous system and the gastrointestinal tract (particularly the stomach and pancreas). Overexpression or hyperactivation of CCK2R is implicated in pancreatic adenocarcinoma, gastric tumors, and anxiety disorders.

The Gq/11-Coupled Signaling Cascade

CCK2R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit.

  • Endogenous Activation: When endogenous ligands (Gastrin or Cholecystokinin) bind to CCK2R, the receptor undergoes a conformational shift that activates Gq/11.

  • Signal Transduction: Active Gq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Pathological Output: IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum. This calcium flux, alongside DAG, activates Protein Kinase C (PKC) and downstream MAPK/ERK pathways, driving cellular proliferation (in tumors) or excessive gastric acid secretion.

Competitive Blockade

Derivatives of 4-methylsulfanyl-2-nitro-benzoic acid act as competitive antagonists . By occupying the orthosteric binding site of the CCK2 receptor, they sterically hinder the binding of gastrin and CCK, effectively silencing the Gq/PLC/IP3 signaling axis and halting tumor proliferation or acid secretion at the source.

CCK2R_Signaling CCK Endogenous Ligand (Gastrin/CCK) CCK2R CCK2 Receptor (GPCR) CCK->CCK2R Activates Antagonist 4-Methylsulfanyl-2-nitro- benzoic acid derivative Antagonist->CCK2R Competitive Inhibition Gq Gq/11 Protein CCK2R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium ER Channel Opening Effect Tumor Proliferation / Acid Secretion Calcium->Effect Downstream Signaling

Fig 1. CCK2R Gq-coupled signaling pathway and competitive blockade by derivatives.

Pharmacological Profiling & Quantitative Assays

To validate the efficacy of these derivatives, we rely on Structure-Activity Relationship (SAR) profiling. The addition of bulky, cyclic amides (like piperidine) to the 4-methylsulfanyl-2-nitro-benzoic acid core drastically improves the IC50​ values.

Below is a representative SAR data table demonstrating how structural modifications to the base scaffold yield highly selective CCK2 antagonists over the closely related CCK1 receptor.

Compound Derivative ClassR-Group Substitution (Amide)CCK2 IC50​ (nM)CCK1 IC50​ (nM)Selectivity (CCK1/CCK2)
Unsubstituted Precursor None (Base Scaffold)>10,000>10,000N/A
Derivative A Piperidine amide12.5>1,000>80x
Derivative B Morpholine amide45.0>5,000>110x
Derivative C Diethyl amide8.2850~100x

Validated Experimental Protocols: Intracellular Calcium Mobilization

Because CCK2R is a Gq-coupled receptor, measuring intracellular calcium flux provides a direct, real-time functional readout of receptor blockade. As an application scientist, I mandate the use of the FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay due to its high-throughput scalability and robust signal-to-noise ratio.

Causality in Reagent Selection:
  • HEK293-CCK2R Cells: We utilize HEK293 cells stably transfected with human CCK2R because wild-type HEK293 cells lack endogenous CCK receptors, ensuring zero background cross-talk.

  • Fluo-4 AM Dye: This fluorogenic indicator easily permeates cell membranes as an acetoxymethyl (AM) ester. Once inside, intracellular esterases cleave the AM group, trapping the dye. Binding to Ca2+ increases its fluorescence >100-fold.

  • Z'-Factor Calculation: Every plate must include DMSO (negative control) and a known antagonist like YF476 (positive control). A calculated Z'-factor > 0.5 validates the assay as a self-contained, trustworthy system.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293-CCK2R cells at a density of 2×104 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture medium and add 20 µL/well of Fluo-4 AM loading buffer (supplemented with 2.5 mM Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add the 4-methylsulfanyl-2-nitro-benzoic acid derivatives (serially diluted from 10 µM to 0.1 nM) to the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Agonist Stimulation: Using the FLIPR liquid handling system, inject the endogenous agonist (CCK-8) at its predetermined EC80​ concentration.

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes, capturing the peak calcium transient.

  • Data Analysis: Normalize the peak fluorescence against the vehicle control to generate dose-response curves and calculate the IC50​ .

Assay_Workflow CellPrep HEK293-CCK2R Cell Prep (Seed at 2x10^4 cells/well) DyeLoad Fluo-4 AM Dye Loading (Incubate 45 min, 37°C) CellPrep->DyeLoad CompInc Compound Incubation (Add Derivatives, 30 min) DyeLoad->CompInc Stim Agonist Stimulation (Add CCK-8, EC80) CompInc->Stim Read Fluorescence Readout (Ex: 488nm, Em: 525nm) Stim->Read Analysis Data Analysis (Calculate IC50 & Z'-factor) Read->Analysis

Fig 2. FLIPR calcium mobilization assay workflow for evaluating CCK2 antagonists.

References

  • Title: WO2005012275A2 - Benzo [1, 2, 5] thiadiazole compounds as cck2 modulators Source: Google Patents URL
  • Title: CCKBR cholecystokinin B receptor [ Homo sapiens (human) ] - Gene ID: 887 Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Foundational

In Vitro Toxicity Profile of 4-Methylsulfanyl-2-nitro-benzoic acid: A Mechanistic Guide

Executive Summary 4-Methylsulfanyl-2-nitro-benzoic acid (CAS 54558-79-1) is a bifunctional aromatic building block widely utilized in the synthesis of benzothiophenes, pharmaceuticals, and agrochemicals (1)[1]. While its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylsulfanyl-2-nitro-benzoic acid (CAS 54558-79-1) is a bifunctional aromatic building block widely utilized in the synthesis of benzothiophenes, pharmaceuticals, and agrochemicals (1)[1]. While its utility in synthetic chemistry is well-established, its in vitro toxicity profile requires rigorous evaluation due to the presence of two distinct structural alerts: a nitroaromatic group and a thioether moiety. As a Senior Application Scientist, I approach the toxicological profiling of such intermediates not by looking at the inert parent compound, but by evaluating its metabolic fate. This whitepaper provides a comprehensive, mechanistically grounded framework for profiling the in vitro cytotoxicity, genotoxicity, and oxidative stress liabilities of this specific compound.

Mechanistic Toxicology: The Dual-Threat Structural Alerts

The toxicity of 4-methylsulfanyl-2-nitro-benzoic acid is dictated by its metabolic activation pathways, which trigger cascading cellular stress responses.

  • Nitroaromatic Redox Cycling & Mutagenicity: Nitro groups are highly susceptible to enzymatic reduction by flavoenzymes (e.g., nitroreductases) found in the endoplasmic reticulum and mitochondria. Under aerobic conditions, the one-electron reduction product rapidly transfers its electron to molecular oxygen, regenerating the parent compound and generating superoxide anions ( O2∙−​ ), which leads to severe oxidative stress and mitochondrial dysfunction (2)[2]. Under anaerobic or hypoxic conditions, sequential reduction yields reactive nitroso and hydroxylamine intermediates capable of forming covalent DNA adducts, a primary driver of nitroaromatic mutagenicity (3)[3]. Analogous compounds, such as p-nitrobenzoic acid, have demonstrated positive results in bacterial mutagenicity assays due to this exact mechanism ().

  • Thioether Oxidation: The methylsulfanyl group acts as a secondary liability. Thioethers are readily oxidized by reactive oxygen species (ROS) or cytochrome P450 enzymes to form polar sulfoxides and sulfones (4)[4]. This oxidation not only alters the physicochemical properties of the molecule (driving a hydrophobic-to-hydrophilic phase transition) but also acts as a sink for cellular antioxidants, leading to glutathione (GSH) depletion and exacerbating the oxidative stress initiated by the nitro group.

G C 4-Methylsulfanyl-2-nitro-benzoic acid NR Nitroreduction (NTR / Flavoenzymes) C->NR Enzymatic Reduction TO Thioether Oxidation (CYP450 / ROS) C->TO Enzymatic Oxidation ROS Reactive Oxygen Species (O2•-, H2O2) NR->ROS Aerobic Redox Cycling N_Int Nitroso / Hydroxylamine Intermediates NR->N_Int Anaerobic Reduction Sulf Sulfoxide / Sulfone Metabolites TO->Sulf ROS->Sulf ROS-mediated Oxidation Tox1 Oxidative Stress & Mitochondrial Dysfunction ROS->Tox1 Tox2 DNA Adducts & Mutagenicity N_Int->Tox2 Tox3 GSH Depletion & Electrophilic Stress Sulf->Tox3

Metabolic activation and toxicity pathways of 4-methylsulfanyl-2-nitro-benzoic acid.

Quantitative Data Summary: Anticipated Toxicity Thresholds

Because empirical data for this highly specific intermediate is limited in public literature, toxicological thresholds are extrapolated from structurally analogous nitroaromatics (e.g., p-nitrobenzoic acid) and thioether-containing xenobiotics (5)[5].

Toxicity EndpointIn Vitro Model / AssayAnticipated Result / ThresholdMechanistic Rationale
Bacterial Mutagenicity Ames Test (TA98, TA100)Positive (in NR-proficient strains)Nitroreduction to hydroxylamine forms covalent DNA adducts.
Mammalian Genotoxicity In vitro Micronucleus (CHO cells)Negative / Weak Positive Mammalian cells possess significantly lower nitroreductase activity than bacteria.
Hepatotoxicity (Viability) HepG2 (CellTiter-Glo, 24h)IC50: 150 - 300 µM ROS generation leads to mitochondrial uncoupling and ATP depletion.
Oxidative Stress HepG2 (CellROX Green, 4h)>3-fold increase at 100 µMAerobic redox cycling of the nitro radical anion.
GSH Depletion GSH-Glo Assay (HepG2, 24h)IC50: ~200 µM Thioether oxidation and ROS neutralization consume cellular glutathione.

Self-Validating Experimental Protocols

To empirically validate the structural liabilities of 4-methylsulfanyl-2-nitro-benzoic acid, the following protocols are designed as self-validating systems. They incorporate specific controls to isolate the causality of the nitro and thioether groups, ensuring trustworthy and reproducible data.

Protocol 1: High-Throughput ROS Generation and Cytotoxicity Multiplex Assay

Purpose: To quantify the temporal relationship between ROS generation (driven by nitro redox cycling) and subsequent ATP depletion (cytotoxicity). Self-Validation Mechanism: This protocol utilizes Menadione as a redox-cycling positive control and N-acetylcysteine (NAC) as an ROS-scavenging rescue control. If the compound's toxicity is strictly ROS-driven, NAC pre-treatment will rescue cell viability, proving causality.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment (Rescue Control): Treat half the plate with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound exposure.

  • Compound Treatment: Prepare a 10-point dose-response curve of 4-methylsulfanyl-2-nitro-benzoic acid (0.1 µM to 1000 µM) in assay medium (final DMSO concentration 0.5%). Treat cells for 4 hours (for ROS detection) and 24 hours (for viability detection) in parallel plates.

  • ROS Detection (4h Plate): Add CellROX® Green Reagent (final concentration 5 µM) and Hoechst 33342 (1 µg/mL) directly to the media. Incubate for 30 minutes at 37°C.

  • Imaging: Wash cells three times with PBS and image using a High-Content Screening (HCS) system to quantify nuclear count (Hoechst) and oxidative stress (CellROX intensity).

  • Viability Detection (24h Plate): Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence to quantify ATP levels.

Protocol 2: Modified Bacterial Reverse Mutation (Ames) Test for Nitroaromatics

Purpose: To definitively prove that mutagenicity is caused by the nitro group rather than the intact molecule. Self-Validation Mechanism: Utilizes standard Salmonella typhimurium strains alongside their nitroreductase-deficient counterparts. A positive result in TA98 but a negative result in TA98NR isolates the nitro group as the mutagenic pharmacophore.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100 (nitroreductase proficient) and TA98NR, TA100NR (nitroreductase deficient) overnight in Oxoid nutrient broth to a density of 1−2×109 cells/mL.

  • Metabolic Activation: Prepare rat liver S9 mix (10% v/v) with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism (specifically targeting the thioether oxidation pathway).

  • Plate Incorporation: In sterile test tubes held at 45°C, combine:

    • 100 µL of bacterial suspension.

    • 50 µL of test compound (dosed at 5, 15, 50, 150, 500, and 1500 µ g/plate ).

    • 500 µL of S9 mix (or phosphate buffer for -S9 conditions).

    • 2 mL of molten top agar containing trace histidine/biotin.

  • Incubation: Vortex gently and pour onto minimal glucose agar plates. Allow to solidify, then incubate inverted at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies using an automated colony counter. Calculate the fold-increase over the vehicle (DMSO) control.

References

  • Guidechem. CAS 54558-79-1 | 4-Methylsulfanyl-2-nitro-benzoic acid - Suppliers list.
  • Chemical Research in Toxicology. Mutagenicity of Nitroaromatic Compounds.
  • ACS Publications. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH.
  • PMC. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.
  • NIH. NTP Toxicology and Carcinogenesis Studies of p-Nitrobenzoic Acid (CAS No. 62-23-7).
  • NIH CEBS. p-Nitrobenzoic acid (62-23-7) - Chemical Effects in Biological Systems.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Methylsulfanyl-2-nitro-benzoic Acid

Introduction 4-Methylsulfanyl-2-nitro-benzoic acid is a valuable bifunctional organic building block, possessing three distinct points for chemical modification: a carboxylic acid, a nitro group, and a methylsulfanyl (or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methylsulfanyl-2-nitro-benzoic acid is a valuable bifunctional organic building block, possessing three distinct points for chemical modification: a carboxylic acid, a nitro group, and a methylsulfanyl (or methylthio) group. This substitution pattern makes it a strategic intermediate in the synthesis of complex heterocyclic systems, pharmaceutical lead compounds, and novel materials. Its structure is particularly relevant for the development of kinase inhibitors and other targeted therapeutics where substituted aminobenzoic acids are key pharmacophores.

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-methylsulfanyl-2-nitro-benzoic acid via a nucleophilic aromatic substitution (SNAr) pathway. The guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering not just a procedure, but also the underlying chemical principles, safety considerations, and characterization data to ensure a successful and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4-chloro-2-nitrobenzoic acid, is an excellent substrate for this transformation. The aromatic ring, which is typically electron-rich and unreactive towards nucleophiles, is "activated" by the presence of strongly electron-withdrawing groups (EWGs).

Reaction Scheme: Reaction scheme for the synthesis of 4-methylsulfanyl-2-nitro-benzoic acid

Mechanistic Rationale:

The SNAr mechanism is a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile, in this case, the methylthiolate anion (CH₃S⁻) from sodium thiomethoxide, attacks the carbon atom bearing the chlorine leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.

The favorability of this reaction is critically dependent on the stabilization of the Meisenheimer complex. The nitro group at the ortho position and the carboxylate group at the para position to the site of attack play a crucial role by delocalizing the negative charge through resonance.[1][2] This stabilization lowers the activation energy of the first step, allowing the reaction to proceed under relatively mild conditions.

Caption: SₙAr Mechanism Pathway

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Chloro-2-nitrobenzoic acid6280-88-2201.562.02 g (10.0 mmol)Purity ≥97%
Sodium Thiomethoxide5188-07-870.090.84 g (12.0 mmol)Handle under inert atmosphere. Stench.[3]
Anhydrous Dimethylformamide (DMF)68-12-273.0940 mLDry, anhydrous grade.
Hydrochloric Acid (HCl), 2M7647-01-036.46~20-30 mL
Deionized Water7732-18-518.02~500 mL
Ethanol, Reagent Grade64-17-546.07As needed for recrystallization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying
Ethyl Acetate141-78-688.11As needed for extraction
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Thermometer or temperature probe

  • Dropping funnel (optional)

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Step-by-Step Procedure

A. Reaction Setup:

  • Inert Atmosphere: Assemble the two-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction. This is crucial as sodium thiomethoxide is air-sensitive.[3]

  • Dissolve Starting Material: To the flask, add 4-chloro-2-nitrobenzoic acid (2.02 g, 10.0 mmol) and anhydrous DMF (40 mL). Stir the mixture at room temperature until the solid is completely dissolved.

B. Nucleophilic Substitution Reaction:

  • Reagent Addition: In a glovebox or under a positive flow of nitrogen, carefully weigh sodium thiomethoxide (0.84 g, 12.0 mmol, 1.2 equivalents) and add it to the reaction flask in one portion.

    • Causality Note: Using a slight excess (1.2 eq) of the nucleophile ensures the complete consumption of the starting material.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C using an oil bath. Maintain this temperature and stir vigorously.

  • Monitoring Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 4-6 hours. A complete reaction is indicated by the disappearance of the 4-chloro-2-nitrobenzoic acid spot.

C. Work-up and Isolation:

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Pour the dark reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously.

  • Acidification: Slowly add 2M HCl dropwise to the aqueous mixture until the pH is approximately 1-2 (test with pH paper). This protonates the carboxylate, causing the product to precipitate as a solid.

    • Causality Note: The product is soluble in its carboxylate salt form. Acidification is essential to neutralize it and induce precipitation from the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove DMF and inorganic salts.

  • Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry or dry in a vacuum oven at 50 °C overnight. This yields the crude product.

D. Purification:

  • Recrystallization: The crude product can be purified by recrystallization.[4] An ethanol/water mixture is a suitable solvent system.[5]

    • Dissolve the crude solid in a minimum amount of boiling ethanol.

    • While hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Workflow Figure 2: Experimental Synthesis Workflow cluster_reaction A. Reaction cluster_workup B. Work-up & Isolation cluster_purification C. Purification & Analysis A1 Dissolve Substrate in Anhydrous DMF A2 Add NaSMe under N₂ A1->A2 A3 Heat to 60-70 °C A2->A3 A4 Monitor by TLC (4-6h) A3->A4 B1 Cool to RT A4->B1 B2 Pour into Ice Water B1->B2 B3 Acidify with 2M HCl to pH 1-2 B2->B3 B4 Filter Crude Solid B3->B4 B5 Wash with H₂O & Dry B4->B5 C1 Recrystallize (Ethanol/Water) B5->C1 C2 Filter & Dry Final Product C1->C2 C3 Characterize (NMR, IR, MS, MP) C2->C3

Caption: Experimental Synthesis Workflow

Characterization and Expected Results

  • Appearance: Pale yellow to off-white solid.

  • Yield: Typically 75-90% after purification.

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 150-180 °C. The exact value should be determined experimentally.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.8 (s, 1H, -COOH)

    • δ ~8.0-8.2 (m, 2H, Ar-H)

    • δ ~7.8-7.9 (m, 1H, Ar-H)

    • δ ~2.55 (s, 3H, -SCH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~166.0 (C=O)

    • δ ~148.0-150.0 (Ar-C-NO₂, Ar-C-S)

    • δ ~120.0-135.0 (Ar-C)

    • δ ~14.5 (-SCH₃)

  • IR (ATR, cm⁻¹):

    • 2500-3300 (broad, O-H stretch of carboxylic acid)

    • 1700 (C=O stretch)

    • 1520, 1340 (asymmetric and symmetric N-O stretch of nitro group)

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ calculated for C₈H₆NO₄S⁻: 212.00; found: 212.0

Safety and Handling

  • General Precautions: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Sodium Thiomethoxide: This reagent is highly toxic if swallowed, corrosive, and causes severe skin burns and eye damage.[6][7] It is also a flammable solid and has a powerful, unpleasant stench. Handle exclusively under an inert atmosphere to prevent degradation and exposure.[7][8][9]

  • Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Avoid direct contact.

  • Acids: Concentrated and dilute acids are corrosive. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual sodium thiomethoxide carefully with a large volume of water before disposal.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive sodium thiomethoxide (degraded by air/moisture).Use fresh, high-quality sodium thiomethoxide. Ensure the reaction is run under a strict inert atmosphere.
Incomplete reaction.Confirm completion with TLC. If incomplete, extend reaction time or slightly increase the temperature (to ~80 °C).
Incomplete Reaction Insufficient heating or reaction time.Ensure the internal temperature reaches 60-70 °C. Extend the reaction time and continue monitoring by TLC.
Insufficient nucleophile.Ensure 1.2 equivalents of sodium thiomethoxide were added.
Product Fails to Precipitate Insufficient acidification.Check the pH of the aqueous solution. Continue adding 2M HCl until the pH is strongly acidic (1-2).
Product is soluble in the work-up volume.If the product is more soluble than expected, try extracting the acidified aqueous layer with ethyl acetate (3x), combine organic layers, dry with MgSO₄, and evaporate to obtain the crude product.
Purification Issues Product oils out during recrystallization.Ensure the minimum amount of hot solvent is used. If it persists, try a different solvent system (e.g., isopropanol/water or acetone/hexane).
Colored impurities remain after recrystallization.If the product is highly colored, perform a hot filtration with a small amount of activated charcoal before allowing the solution to cool and crystallize.

References

  • Scribd. (2020). Safety Data Sheet - SODIUM THIOMETHOXIDE. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium thiomethoxide. Available at: [Link]

  • Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is much slower. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • SlideShare. (2021). Experimental No. (4) Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • University of Canterbury. RECRYSTALLISATION. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

Sources

Application

Application Note: Catalytic Reduction Methods for 4-Methylsulfanyl-2-nitro-benzoic Acid

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound of Interest: 4-Methylsulfanyl-2-nitro-benzoic acid (4-(methylthio)-2-nitrobenzoic acid) Target Product: 2-Amino-4-(me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound of Interest: 4-Methylsulfanyl-2-nitro-benzoic acid (4-(methylthio)-2-nitrobenzoic acid) Target Product: 2-Amino-4-(methylthio)benzoic acid

Introduction & Mechanistic Challenges

The catalytic reduction of 4-methylsulfanyl-2-nitro-benzoic acid to its corresponding anthranilic acid derivative is a critical transformation in the synthesis of pharmaceuticals and advanced agrochemicals. However, this specific substrate presents a dual mechanistic challenge that routinely causes standard hydrogenation protocols to fail:

  • The Thioether Poisoning Effect: The substrate contains a methylsulfanyl (thioether) group. Sulfur is a "soft" Lewis base that forms highly stable, irreversible coordinate covalent bonds with the "soft" Lewis acid d-orbitals of conventional noble metal catalysts (e.g., Palladium or Platinum). This interaction blocks the active sites required for the oxidative addition of H2​ , leading to rapid catalyst deactivation (poisoning)[1].

  • Carboxylic Acid Interference: The presence of a free carboxylic acid can lead to competitive surface adsorption, localized pH drops that inhibit the reduction of the hydroxylamine intermediate, and potential decarboxylation side-reactions[2].

To achieve high turnover numbers (TON) and quantitative yields, the process must be engineered to bypass these thermodynamic traps.

Mechanistic Pathways & Mitigation Strategies

The reduction of the nitro group follows the classical Haber mechanism, proceeding via nitroso and hydroxylamine intermediates before yielding the final amine[3]. To maintain this pathway without sulfur-induced deactivation, two primary catalytic strategies have proven highly effective:

Strategy A: Ligand-Modified Noble Metals ("Fighting Poison with Poison")

Recent advancements demonstrate that adding catalytic amounts of Triphenylphosphine (TPP) to standard Pd/C systems effectively prevents sulfur poisoning. Causality: TPP is a strong π -acceptor ligand that competitively binds to the highly uncoordinated defect sites on Pd nanoparticles—the exact sites where sulfur typically binds irreversibly to form palladium sulfide. By selectively blocking these defect sites, TPP leaves the planar Pd facets available for H2​ activation, acting as an antidote[1].

Strategy B: Base-Metal Catalysis

Manganese (Mn) and Cobalt (Co) base-metal catalysts operate via a bifunctional metal-ligand cooperative mechanism. Causality: Their specific d-orbital configurations are less susceptible to irreversible coordination by soft Lewis bases like thioethers. This allows them to maintain high turnover frequencies even in sulfur-rich environments, offering exceptional chemoselectivity[4].

mechanism Substrate 4-Methylsulfanyl- 2-nitro-benzoic acid Nitroso Nitroso Intermediate Substrate->Nitroso H2 / Catalyst Poison Catalyst Deactivation (Metal-Sulfur Bond) Substrate->Poison Thioether binding Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine H2 Product 2-Amino-4-(methylthio) benzoic acid Hydroxylamine->Product H2 / -H2O Antidote TPP Antidote or Base-Metal Catalyst Antidote->Poison Blocks S-binding

Figure 1: Haber reduction pathway and sulfur-poisoning mitigation strategies.

Quantitative Method Comparison

The table below synthesizes the operational metrics for the most viable catalytic systems for this specific substrate.

Catalyst SystemAdditive / BaseOperating ConditionsChemoselectivityYieldScalability
5 wt% Pd/C None20 bar H2​ , 60°CPoor (Deactivation)< 15%Not viable
5 wt% Pd/C TPP (1 mol%)20 bar H2​ , 60°CExcellent> 95%High (Batch)
Mn-1 Complex K2​CO3​ (10 mol%)80 bar H2​ , 130°CExcellent> 90%Medium (High Pressure)
Raney Nickel Hydrazine (CTH)Reflux, 80°CGood~ 85%Low (Exothermic risk)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and specific physicochemical triggers are built into the methodology to ensure the operator can verify success at each critical node.

Protocol A: TPP-Protected Pd/C Hydrogenation (Recommended for Scale-up)

Causality for Solvent Choice: We utilize an aqueous NaOH solution. Deprotonating the carboxylic acid to form the sodium carboxylate salt drastically improves solubility in water (a green solvent) and prevents the carboxylate group from competitively binding to the metal catalyst surface[2].

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 4-methylsulfanyl-2-nitro-benzoic acid (10.0 g, 46.9 mmol) in 100 mL of deionized water. Slowly add 1M NaOH until the pH reaches 9.0. Validation Check: The suspension will transition into a clear, pale-yellow solution, confirming complete conversion to the sodium salt.

  • Catalyst & Antidote Addition: Transfer the solution to a high-pressure autoclave. Add 5 wt% Pd/C (0.5 g, 5% w/w loading). Immediately add Triphenylphosphine (TPP) (0.12 g, 1 mol% relative to substrate) dissolved in 5 mL of methanol[1].

  • Purge & Pressurize: Seal the autoclave. Purge the headspace with Nitrogen ( 3×5 bar), followed by Hydrogen ( 3×5 bar). Pressurize the reactor to 20 bar H2​ .

  • Reaction Execution: Heat the mixture to 60 °C under vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Analyze via HPLC (UV at 254 nm). Validation Check: The reaction is complete when the starting material peak (RT ~ 6.2 min) and the hydroxylamine intermediate peak (RT ~ 5.8 min) are entirely replaced by the product peak (RT ~ 4.1 min).

  • Workup & Isolation: Cool to room temperature and vent the H2​ safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with 20 mL of water.

  • Isoelectric Precipitation: Transfer the filtrate to a beaker. Under vigorous stirring, dropwise add 2M HCl until the pH reaches exactly 4.0 (the approximate isoelectric point of the target anthranilic acid). Validation Check: A dense, off-white to pale-yellow precipitate will rapidly form.

  • Drying: Filter the precipitate, wash with cold water, and dry under vacuum at 50 °C to constant weight.

workflow Step1 1. Substrate Preparation Dissolve in NaOH (aq) to pH 9 Step2 2. Catalyst Addition Add Pd/C + TPP Antidote Step1->Step2 Step3 3. Hydrogenation Pressurize H2 (20 bar), Heat to 60°C Step2->Step3 Step4 4. In-Process Control (IPC) Verify conversion via HPLC (254 nm) Step3->Step4 Step5 5. Workup & Isolation Filter catalyst, Acidify to pH 4.0 to precipitate Step4->Step5

Figure 2: Step-by-step experimental workflow for the catalytic reduction process.

Protocol B: Base-Metal (Manganese) Homogeneous Catalysis

For facilities equipped for high-pressure homogeneous catalysis, this method avoids noble metals entirely.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor with 4-methylsulfanyl-2-nitro-benzoic acid (1.0 eq), the Mn-1 pincer complex (5 mol%), and K2​CO3​ (10 mol%)[4].

  • Solvent: Add anhydrous Toluene (0.5 M concentration relative to substrate).

  • Hydrogenation: Seal the reactor, remove from the glovebox, and pressurize with H2​ to 80 bar. Heat to 130 °C for 24 hours.

  • Workup: Cool the reactor and vent. Dilute the mixture with ethyl acetate and extract with 1M NaOH. Separate the aqueous layer and acidify to pH 4.0 using 1M HCl to precipitate the 2-amino-4-(methylthio)benzoic acid.

References

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Organic Process Research & Development (Almac Group).

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews.

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.

  • Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. ChemistrySelect.

Sources

Method

how to synthesize 4-methylsulfanyl-2-nitro-benzoic acid from 4-fluoro-2-nitrobenzoic acid

Application Note: Synthesis and Isolation of 4-Methylsulfanyl-2-nitrobenzoic Acid via Nucleophilic Aromatic Substitution (SNAr) Document Type: Standard Operating Protocol & Application Note Target Audience: Synthetic Che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 4-Methylsulfanyl-2-nitrobenzoic Acid via Nucleophilic Aromatic Substitution (SNAr)

Document Type: Standard Operating Protocol & Application Note Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of 4-methylsulfanyl-2-nitrobenzoic acid (also known as 4-methylthio-2-nitrobenzoic acid, CAS 513-42-8)[1] from 4-fluoro-2-nitrobenzoic acid[2] is a classic example of a Nucleophilic Aromatic Substitution (SNAr). This compound serves as a critical building block in medicinal chemistry, frequently utilized in the synthesis of substituted benzisothiazoles, anthranilic acid derivatives, and various heterocyclic carboxamides with antithrombotic properties[3].

Causality in Reaction Design:

  • Substrate Activation: The SNAr reaction requires an electron-deficient aromatic ring. In 4-fluoro-2-nitrobenzoic acid, the fluorine atom at the 4-position is activated by the para-carboxylic acid group. While the meta-nitro group does not stabilize the Meisenheimer complex via direct resonance, its strong inductive electron-withdrawing effect significantly lowers the electron density of the ring, facilitating nucleophilic attack.

  • Leaving Group Dynamics: Fluoride is an exceptional leaving group in SNAr reactions—superior to chloride or bromide—due to the high electronegativity of fluorine, which renders the C-F carbon highly electrophilic.

  • Nucleophile & Stoichiometry: Sodium thiomethoxide (NaSMe) is a strong, "soft" nucleophile. Because the starting material contains an acidic carboxylic acid proton (pKa ~3.5), the first equivalent of NaSMe will act as a base to deprotonate the acid, forming a carboxylate salt and generating methanethiol gas. Therefore, a minimum of 2.1 equivalents of NaSMe is strictly required to drive the substitution.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent. It effectively solvates the sodium cations, leaving the thiomethoxide anion "naked" and highly reactive, thereby accelerating the reaction rate at ambient temperatures.

Workflow Visualization

Mechanism A 4-Fluoro-2-nitrobenzoic acid (Substrate) B NaSMe (2.2 eq) DMF, 0 °C u2192 RT A->B C Meisenheimer Complex (Intermediate) B->C SNAr Attack D Aqueous Workup & HCl Acidification C->D Fluoride Elimination E 4-Methylsulfanyl-2-nitrobenzoic acid (Product) D->E Precipitation

Fig 1: Logical workflow and mechanistic progression of the SNAr reaction.

Experimental Protocol

Safety Note: Sodium thiomethoxide generates toxic and highly odorous methanethiol gas upon contact with acids or moisture. All operations must be conducted in a heavily ventilated fume hood equipped with a bleach scrubber system.

Reagent Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
4-Fluoro-2-nitrobenzoic acid185.111.001.85 g10.0 mmolElectrophile
Sodium thiomethoxide (NaSMe)70.092.201.54 g22.0 mmolBase & Nucleophile
N,N-Dimethylformamide (DMF)73.09-20.0 mL-Solvent
Hydrochloric Acid (2M aq)36.46Excess~15.0 mL-Acidification/Quench
Step-by-Step Methodology
  • Preparation of the Substrate Solution: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-fluoro-2-nitrobenzoic acid (1.85 g, 10.0 mmol). Add anhydrous DMF (20 mL) and stir until complete dissolution is achieved.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath under a nitrogen atmosphere. Carefully add sodium thiomethoxide (1.54 g, 22.0 mmol) in three equal portions over 15 minutes. Self-Validation Check: The solution will immediately transition to a deep yellow/orange hue, indicating the deprotonation of the carboxylic acid and the transient formation of the Meisenheimer complex[4].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 3 hours. Monitor reaction completion via LC-MS or TLC (Eluent: 9:1 DCM/MeOH with 1% AcOH). The starting material spot (Rf ~0.4) should be completely consumed.

  • Quenching and Impurity Extraction: Pour the crude reaction mixture into 100 mL of crushed ice/water. At this stage, the product exists as the water-soluble sodium carboxylate. Wash the aqueous layer with Ethyl Acetate (2 × 50 mL). Rationale: This extraction step is critical; it removes residual DMF, unreacted non-polar impurities, and any neutral thioether byproducts, leaving the highly polar product salt in the aqueous phase.

  • Acidification and Isolation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches 2.0. Rationale: The pKa of the product is approximately 3.5. Driving the pH down to 2 ensures complete protonation of the carboxylate, triggering the precipitation of the neutral 4-methylsulfanyl-2-nitrobenzoic acid.

  • Filtration and Drying: Collect the resulting yellow crystalline precipitate via vacuum filtration. Wash the filter cake with ice-cold water (3 × 20 mL) to remove trace inorganic salts. Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure product.

Analytical Characterization Data

To ensure structural integrity and purity, the isolated material should be validated against the following expected analytical parameters:

Analytical MethodExpected Results & Peak Assignments
Appearance Pale yellow to mustard-yellow crystalline powder[1].
LC-MS (ESI-) m/z 212.0 [M-H]⁻ (Exact Mass for C8H7NO4S is 213.01)
¹H NMR (400 MHz, DMSO-d₆) δ 13.60 (br s, 1H, COOH), 7.85 (d, J = 8.4 Hz, 1H, Ar-H6), 7.78 (d, J = 1.8 Hz, 1H, Ar-H3), 7.55 (dd, J = 8.4, 1.8 Hz, 1H, Ar-H5), 2.58 (s, 3H, SCH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 165.8 (C=O), 149.2 (C-NO₂), 145.5 (C-SMe), 131.4 (C-6), 124.1 (C-1), 123.5 (C-5), 120.2 (C-3), 14.5 (S-CH₃).

References

  • WO2003050088A1 - Carboxamides heterocycliques substitues a action antithrombotique.Google Patents.
  • WO2005012275A2 - Benzo [1, 2, 5] thiadiazole compounds as cck2 modulators.Google Patents.
  • Discover the Benefits of Chemical Compound 513-42-8 in Industrial Applications. Jinlai Chemicals. Available at:[Link]

Sources

Application

esterification protocols for 4-methylsulfanyl-2-nitro-benzoic acid

Application Note: Chemoselective Esterification Protocols for 4-Methylsulfanyl-2-nitro-benzoic Acid Introduction & Mechanistic Insights The compound 4-methylsulfanyl-2-nitro-benzoic acid (CAS: 54558-79-1) is a highly val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Esterification Protocols for 4-Methylsulfanyl-2-nitro-benzoic Acid

Introduction & Mechanistic Insights

The compound 4-methylsulfanyl-2-nitro-benzoic acid (CAS: 54558-79-1) is a highly valuable bifunctional building block utilized in the synthesis of complex heterocyclic scaffolds, including benzothiazepines and CCK2 receptor modulators[1],[2]. However, the esterification of this molecule presents unique synthetic challenges that require precise chemoselective control.

As a researcher, you must navigate two competing electronic and steric factors when designing an esterification workflow for this substrate:

  • Steric Hindrance & Nucleophilicity: The ortho-nitro group exerts significant steric bulk around the carboxylic acid, which can severely retard traditional Fischer esterification kinetics. However, its strong electron-withdrawing nature significantly lowers the pKa​ of the carboxylic acid[3],[4]. This makes the resulting carboxylate anion an excellent, highly stabilized nucleophile for SN​2 displacement reactions[5],[6].

  • Thioether Sensitivity: The 4-methylsulfanyl (thioether) moiety is a soft nucleophile. Under aggressive alkylating conditions (e.g., excess methyl iodide at elevated temperatures), the thioether can be irreversibly alkylated to form a sulfonium salt[7],[8]. Furthermore, the sulfur atom is highly susceptible to oxidation, strictly precluding the use of oxidizing acid catalysts or reagents.

To address these challenges, this guide details two field-proven, self-validating protocols: Base-Promoted Alkylation (ideal for simple methyl/ethyl esters) and Steglich Esterification (ideal for bulky, complex, or highly sensitive alcohols)[9],[4].

Workflow Visualization: Protocol Selection

ProtocolSelection Start 4-methylsulfanyl-2-nitro-benzoic acid Esterification Q1 Target Ester Type? Start->Q1 Simple Simple Alkyl (Methyl, Ethyl, Benzyl) Q1->Simple Short Chain Complex Complex / Bulky (t-Butyl, Chiral Alcohols) Q1->Complex Bulky/Sensitive MeI Protocol A: Base-Promoted Alkylation (MeI / K2CO3 / DMF) Simple->MeI Steglich Protocol B: Steglich Esterification (EDC / DMAP / DCM) Complex->Steglich Result1 High Yield, Scalable Requires strict stoichiometry to protect thioether MeI->Result1 Result2 Mild Conditions Complete chemoselectivity Avoids alkyl halides Steglich->Result2

Caption: Decision tree for selecting the optimal esterification protocol based on the target alcohol.

Protocol A: Base-Promoted Alkylation (Synthesis of Methyl Ester)

Causality & Rationale: This method exploits the enhanced acidity of the 2-nitrobenzoic acid[4]. By using a mild base like Potassium Carbonate ( K2​CO3​ ), the acid is quantitatively deprotonated. The resulting carboxylate is a hard nucleophile that rapidly attacks Methyl Iodide (MeI) in a polar aprotic solvent (DMF) via an SN​2 mechanism[10],[6]. To prevent the soft thioether from reacting with MeI, the alkylating agent must be kept to a strict stoichiometric limit (1.05 - 1.10 equivalents)[11],[12].

Materials:

  • 4-methylsulfanyl-2-nitro-benzoic acid (1.0 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, dissolve 4-methylsulfanyl-2-nitro-benzoic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (1.5 eq) to the solution. Stir the suspension at room temperature (20–25 °C) for 30 minutes. The solution may darken slightly as the highly conjugated carboxylate anion forms.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Methyl Iodide (1.1 eq) via a gas-tight syringe. Critical Step: Do not exceed 1.1 eq of MeI to ensure the thioether remains unalkylated.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3) or LC-MS[6].

  • Quenching & Extraction: Once complete, quench the reaction by pouring the mixture into a 10-fold volume of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (to remove unreacted acid), water (to remove DMF), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 4-methylsulfanyl-2-nitro-benzoic acid methyl ester. Purify via flash column chromatography if necessary[10].

Protocol B: Steglich Esterification

Causality & Rationale: When synthesizing esters from sterically hindered or sensitive alcohols, alkyl halides are ineffective. The Steglich esterification utilizes a carbodiimide coupling agent (DCC or EDC) to activate the carboxylic acid into a highly reactive O-acylisourea intermediate[13]. Because this intermediate can undergo a deleterious rearrangement to an unreactive N-acylurea, 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst[14],[9]. DMAP attacks the O-acylisourea to form a stable, yet highly electrophilic acyl-pyridinium intermediate, which is then cleanly trapped by the alcohol[15]. This method is entirely chemoselective and poses zero risk to the thioether group.

SteglichMechanism Acid Substrate 4-methylsulfanyl-2-nitro-benzoic acid O_Acyl Intermediate 1 O-acylisourea (Prone to rearrangement) Acid->O_Acyl + EDC/DCC DCC Coupling Agent EDC or DCC DCC->O_Acyl Acyl_DMAP Intermediate 2 Acyl-pyridinium species (Highly electrophilic) O_Acyl->Acyl_DMAP + DMAP Urea Byproduct Urea derivative O_Acyl->Urea displaced DMAP Catalyst DMAP DMAP->Acyl_DMAP Product Product Target Ester Acyl_DMAP->Product + R-OH Alcohol Nucleophile R-OH Alcohol->Product

Caption: Mechanistic pathway of the Steglich Esterification highlighting the role of DMAP.

Materials:

  • 4-methylsulfanyl-2-nitro-benzoic acid (1.0 eq)

  • Target Alcohol (R-OH) (1.2 eq)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In a dry flask under argon, dissolve 4-methylsulfanyl-2-nitro-benzoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C.

  • Coupling Addition: Add EDC·HCl (1.2 eq) in one portion, followed immediately by DMAP (0.2 eq). Note: EDC is preferred over DCC as its urea byproduct is water-soluble and easily removed during aqueous workup[13].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 12–16 hours[9].

  • Workup: Dilute the reaction mixture with additional DCM. Wash the organic phase sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO3​ , and brine.

  • Isolation: Dry over Na2​SO4​ , filter, and evaporate the solvent. The crude product usually requires minimal purification but can be passed through a short silica plug.

Quantitative Data & Protocol Comparison

To assist in workflow selection, the following table summarizes the quantitative expectations and experimental parameters for both protocols based on standard laboratory validations[4],[15].

ParameterProtocol A (Base-Promoted Alkylation)Protocol B (Steglich Esterification)
Best Suited For Methyl, Ethyl, Benzyl estersBulky, chiral, or sensitive alcohols
Typical Yield 85% – 95%70% – 85%
Reaction Time 2 – 4 hours12 – 16 hours
Chemoselectivity Risk Moderate (Thioether alkylation if MeI > 1.1 eq)Low (Completely orthogonal to thioethers)
Byproduct Removal Aqueous wash removes DMF and saltsAcid wash removes DMAP/EDC-urea
Scalability Excellent (Multi-gram to Kilogram)Good (Best for <10 gram scale)

References

  • Vertex Pharmaceuticals Inc. (2005). Benzo[1,2,5]thiadiazole compounds as CCK2 modulators (WO2005012275A2). Google Patents.1

  • Vullev, V. I., et al. (2021). On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials. Molecules (MDPI) / PMC. 4

  • Zheng, Y., et al. (2024). Quinazolinone-based Subchemotypes for Targeting HIV-1 Capsid Protein: Design and Synthesis. PMC. 10

  • Ajinomoto Co., Inc. (2009). Process for production of phenylalanine derivatives having quinazolinedione skeletons and intermediates for the production (EP2103601B1). Google Patents. 6

  • Lin, F. Y., & Lin, C. C. (2021). Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels. ACS Macro Letters / IU ScholarWorks.13

  • University of Regensburg. (2025). Synthesis of α-Amino Acids by ConPET-Mediated CO2 Fixation into Amides. 7

  • University of Southampton. (2005). Studies on O-Alkylisoureas in Solution Phase and on Solid Support. ePrints Soton.15

  • SiliCycle / AGA Analytical. (n.d.). Organic Synthesis: SiliaBond Heterogeneous Reagents. 14

  • Mitra, et al. (2021). Unactivated Alkyl Halides in Transition-Metal-Catalyzed C–H Bond Alkylation. ACS Catalysis. 12

  • Stockholm University. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Diva Portal. 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Methylsulfanyl-2-nitro-benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 4-methylsulfanyl-2-nitro-benzoic acid (also known as 4-methylthio-2-nitrobenzoic acid), a critical intermediate in pharmaceutical synthesis[1].

Rather than relying on trial and error, this guide deconstructs the thermodynamic and kinetic causality behind the compound's behavior, providing you with self-validating protocols to ensure absolute confidence in your assays.

Mechanistic Insight: The Causality of Poor Aqueous Solubility

To troubleshoot solubility, we must first understand the molecular architecture of the compound:

  • The Hydrophobic Domain: The 4-methylsulfanyl ( −SCH3​ ) group and the aromatic ring are highly lipophilic. They disrupt the hydrogen-bonded network of water, strongly driving hydrophobic aggregation and π−π stacking between adjacent molecules.

  • The Ionizable Domain: The molecule features a carboxylic acid ( −COOH ). Because the ortho-nitro ( −NO2​ ) group is strongly electron-withdrawing, it significantly lowers the pKa​ of the carboxylic acid to approximately 2.5–3.0.

The Root Cause of Precipitation: In unbuffered water or acidic media, the unionized −COOH form dominates, rendering the entire molecule severely hydrophobic. Even when diluted into neutral biological buffers (pH 7.4) from a concentrated DMSO stock, researchers frequently observe precipitation. This is a kinetic crash-out : the DMSO diffuses into the bulk water faster than the water can solvate and deprotonate the hydrophobic −SCH3​ domains. The rate of hydrophobic nucleation exceeds the rate of ionization, resulting in a highly stable, crystalline precipitate that is notoriously difficult to re-dissolve.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from a 50 mM DMSO stock into PBS (pH 7.4). Why does this happen, and how can I prevent it? A1: You are experiencing solvent-shift precipitation. When the highly concentrated stock hits the aqueous phase, local supersaturation occurs at the droplet interface. To prevent this, you must alter the kinetics of solvation. Solution: Pre-warm your PBS to 37°C to increase the thermodynamic solubility limit. Ensure vigorous vortexing during a dropwise addition of the stock. Alternatively, use a "step-down" dilution method by first diluting the DMSO stock 1:10 in ethanol—which provides vastly superior solvation for nitrobenzoic derivatives compared to pure water[2]—before making the final aqueous dilution.

Q2: How does pH affect the solubility of this specific derivative? A2: Solubility is exponentially tied to the ionization state of the carboxylic acid. Maintaining a microenvironmental pH above 6.0 ensures >99% of the molecules exist as highly soluble carboxylate anions. However, if your assay buffer has weak buffering capacity, the addition of the acidic compound itself can locally drop the pH, triggering auto-precipitation. Always use a buffer with at least 50 mM strength (e.g., Tris or HEPES) to absorb the proton load.

Q3: We cannot alter the pH or use high concentrations of organic solvents in our cell-based assay. What are the best chemical solubilizers to use? A3: If pH adjustment and co-solvents are restricted, you must chemically shield the hydrophobic −SCH3​ group. Solution A (Hydrotropes): Molecules like sodium benzoate or nicotinamide form organized molecular assemblies that encapsulate the hydrophobic domains. Studies have demonstrated that hydrotropes can enhance the aqueous solubility of nitrobenzoic acid derivatives by up to 21-fold[3]. Solution B (Complexation): Host-guest complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is highly effective. The cyclodextrin's hydrophobic cavity swallows the aromatic/ −SCH3​ moiety while its hydrophilic exterior maintains excellent aqueous compatibility.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the expected outcomes of various solubility enhancement strategies to help you select the best approach for your specific assay constraints.

StrategyMechanism of ActionRelative Solubility EnhancementBiological Assay Compatibility
pH Titration (>6.5) Complete deprotonation of the −COOH group to form a carboxylate salt.High (~50 to 100-fold)Excellent (if assay tolerates pH 6.5–8.0).
Hydrotropes (e.g., Nicotinamide)Disruption of water structure and shielding of the −SCH3​ group.Moderate to High (up to 21-fold)[3]Moderate (high concentrations of hydrotropes may interfere with enzymes).
Co-solvents (Ethanol)Reduction of the polarity gradient during solvent-shifting.Moderate [2]Low (cell culture typically limits organic solvents to <1% v/v).
Cyclodextrins (HP- β -CD)Host-guest encapsulation of the lipophilic aromatic domains.Very High (>100-fold)Excellent (biologically inert; widely used in in vitro and in vivo models).

Validated Experimental Protocols

Protocol: Preparation of a 10 mM Aqueous-Compatible Stock via Cyclodextrin Complexation

This protocol utilizes HP- β -CD to create a thermodynamically stable solution. It includes a critical self-validation step to ensure trust in your final concentration.

Step 1: Reagent Preparation Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in a 50 mM Tris-HCl buffer adjusted to pH 8.0. Causality: The alkaline pH ensures the carboxylic acid remains deprotonated, while the cyclodextrin provides an immediate hydrophobic cavity for the methylsulfanyl group, attacking the insolubility from both thermodynamic angles.

Step 2: Primary Stock Generation Dissolve 4-methylsulfanyl-2-nitro-benzoic acid in 100% molecular biology-grade DMSO to a concentration of 100 mM. Ensure complete dissolution via brief sonication.

Step 3: Kinetic Complexation Pre-warm the HP- β -CD buffer to 37°C. While vortexing the buffer continuously at medium speed, add the 100 mM DMSO stock dropwise at a ratio of 1:10 (e.g., 100 µL stock into 900 µL buffer).

Step 4: Equilibration Place the resulting 10 mM solution in an ultrasonic water bath for 5 minutes at room temperature. This provides the activation energy required to disrupt any transient micro-nucleation that occurred during the solvent shift.

Step 5: Self-Validation (Crucial) Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

  • Validation: A complete lack of a visible pellet confirms that absolute thermodynamic solubilization was achieved.

  • Failure State: If a yellow pellet is observed, kinetic crash-out occurred. You must either decrease the final target concentration or increase the HP- β -CD percentage to 30%.

Workflow Visualization

The following logical workflow maps out the decision tree for resolving precipitation issues in real-time.

SolubilityWorkflow Start 4-Methylsulfanyl-2-nitro-benzoic acid (Solid Compound) Stock Dissolve in 100% DMSO (Primary Stock: 50-100 mM) Start->Stock Dilution Aqueous Dilution (Target Buffer / Media) Stock->Dilution Check Observe State (Visual / OD600) Dilution->Check Soluble Clear Solution (Thermodynamically Stable) Check->Soluble Solvated Precipitate Precipitation / Turbidity (Kinetic Crash-out) Check->Precipitate Aggregation Opt1 Strategy 1: pH Titration Adjust buffer to pH > 6.5 Precipitate->Opt1 Opt2 Strategy 2: Complexation Add 10-20% HP-β-CD Precipitate->Opt2 Opt3 Strategy 3: Hydrotropes Nicotinamide / Na-Benzoate Precipitate->Opt3 Opt1->Dilution Opt2->Dilution Opt3->Dilution

Fig 1: Logical troubleshooting workflow for resolving aqueous precipitation.

References

  • Gnana Prakash, D., Thenesh Kumar, S., & Nagendra Gandhi, N. "Effect of Hydrotropes on Solubility and Mass Transfer Coefficient of p-Nitrobenzoic Acid." Journal of Applied Sciences, 2009.

  • Zhang, et al. "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids." Journal of Chemical Research, 2021.

  • Ningbo Jinlai Chemical Co., Ltd. "Discover the Benefits of Chemical Compound 513-42-8 (4-Methylthio-2-nitrobenzoic Acid) in Industrial Applications." Jinlai Chemicals, 2021.

Sources

Optimization

purification and recrystallization methods for 4-methylsulfanyl-2-nitro-benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter isolation and purification bottlenecks with substi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter isolation and purification bottlenecks with substituted benzoic acids.

4-Methylsulfanyl-2-nitro-benzoic acid (CAS: 54558-79-1) is a highly versatile building block, frequently utilized in the synthesis of benzothiadiazole compounds and CCK2 receptor modulators[1]. However, its unique combination of functional groups—a carboxylic acid, an electron-withdrawing nitro group, and an oxidation-prone thioether—creates specific kinetic and thermodynamic challenges during purification.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

I. Physicochemical Profile & Quantitative Data

Before initiating any purification workflow, it is critical to understand the thermodynamic boundaries of your target molecule. The table below summarizes the core quantitative data driving our solvent and pH selections.

PropertyValue / CharacteristicMechanistic Implication for Purification
CAS Number 54558-79-1[2]Unique identifier for cross-referencing safety and spectral data.
Molecular Formula C₈H₇NO₄S[2]Contains heteroatoms (N, S, O) that dictate polarity and solubility.
Molecular Weight 213.21 g/mol [2]Used for precise stoichiometric calculations during acid-base titrations.
pKa (Estimated) ~4.0 - 4.2Allows selective deprotonation using weak bases (e.g., NaHCO₃)[3].
Solubility (Neutral) Soluble in EtOAc, EtOH, Et₂ODictates the choice of the "good" solvent during recrystallization.
Solubility (Ionized) Soluble in H₂O (as Na⁺ salt)Enables liquid-liquid phase separation from neutral impurities[4].
II. Purification Decision Matrix

The following workflow illustrates the logical progression for purifying this compound based on initial crude purity.

PurificationWorkflow Crude Crude 4-Methylsulfanyl- 2-nitro-benzoic acid Analysis Purity Analysis (HPLC / TLC) Crude->Analysis HighImp High Impurity / Neutrals (> 5%) Analysis->HighImp Fails Spec LowImp Low Impurity (< 5%) Analysis->LowImp Passes Spec AcidBase Acid-Base Extraction (NaHCO3 / HCl) HighImp->AcidBase Recryst Recrystallization (EtOH / H2O) LowImp->Recryst AcidBase->Recryst Pure Pure Crystalline Product (> 99%) Recryst->Pure

Workflow for the purification of 4-methylsulfanyl-2-nitro-benzoic acid based on initial purity.

III. Troubleshooting Guides & FAQs

Q1: During recrystallization, my product separates as a viscous, gooey liquid at the bottom of the flask instead of forming crystals. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known in the field as "oiling out"[5]. This occurs when the system reaches supersaturation at a temperature that is higher than the melting point of the solute[6]. Because impurities cause freezing-point depression, highly impure crude mixtures are particularly prone to oiling out[6]. Furthermore, the solute molecules in these product-rich droplets arrange randomly and possess high mobility, making the oil a highly effective solvent that traps unwanted impurities, defeating the purpose of the recrystallization[7].

  • The Fix: Do not attempt to cool the oil further, as it will simply solidify into an amorphous, impure glass[6]. Instead, reheat the mixture until the oil dissolves. Then, add a small amount of your "good" solvent (e.g., Ethanol) to lower the saturation temperature. Allow the solution to cool much more slowly. Introducing a seed crystal just above the saturation temperature can also kinetically bypass oiling out by providing a nucleation site for the rigid crystal lattice.

Q2: My post-purification HPLC shows a new impurity peak with higher polarity (lower retention time on reverse-phase). What happened? A2: You have likely oxidized the methylsulfanyl (thioether) group to a sulfoxide or sulfone[8][9]. Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides[9][10]. If you used aged ethereal solvents (like diethyl ether or THF) during an initial extraction, accumulated peroxide contaminants act as potent oxygen-atom donors, rapidly converting the thioether to a sulfoxide[9][11].

  • The Fix: Always test ethereal solvents for peroxides using KI-starch paper before use, or switch to a peroxide-free solvent like Ethyl Acetate. If performing a hot recrystallization, degassing your solvents with nitrogen can prevent atmospheric oxidation.

Q3: I performed an acid-base extraction to remove neutral impurities, but my final recovery of the benzoic acid was less than 40%. Where did my product go? A3: Your product likely remained partitioned in the aqueous layer due to incomplete protonation. The pKa of benzoic acid derivatives is approximately 4.0 to 4.2[3]. If you acidified the aqueous sodium bicarbonate layer to a pH of only 4 or 5, a significant equilibrium fraction of the compound remained in its highly water-soluble ionic carboxylate form (sodium benzoate derivative)[3][4].

  • The Fix: To ensure complete precipitation or re-extraction into an organic phase, you must drive the equilibrium fully toward the neutral, protonated carboxylic acid. Acidify the aqueous layer dropwise with concentrated HCl until the pH reaches 1 to 2, ensuring no further precipitation occurs[12].

IV. Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these detailed methodologies.

Protocol A: Selective Acid-Base Extraction

Use this protocol if your crude product contains >5% neutral or basic impurities.

  • Dissolution: Dissolve 1.0 g of crude 4-methylsulfanyl-2-nitro-benzoic acid in 30 mL of Ethyl Acetate (or peroxide-free Diethyl Ether) in a separatory funnel[3][12].

  • Deprotonation: Add 20 mL of a 10% aqueous Sodium Bicarbonate (NaHCO₃) solution. Scientific Rationale: NaHCO₃ is a weak base that will selectively deprotonate the carboxylic acid (pKa ~4.2) without degrading the nitro group or reacting with weaker acidic impurities[3].

  • Phase Separation: Stopper the funnel, invert, and vent carefully (CO₂ gas will evolve). Shake vigorously, then allow the layers to separate. The target compound is now in the lower aqueous layer as a water-soluble sodium salt[3][4].

  • Washing: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional 10 mL of water and combine the aqueous extracts. Discard the organic layer (which retains the neutral impurities)[3].

  • Reprotonation & Recovery: Place the combined aqueous layer in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH reaches 1-2 (verify with pH paper). The neutral 4-methylsulfanyl-2-nitro-benzoic acid will precipitate out of solution[3][12].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts. Dry to a constant weight under a vacuum.

Protocol B: Solvent-Exchange Recrystallization (Ethanol/Water)

Use this protocol for final polishing to achieve >99% crystalline purity.

  • Saturation: Place the dried product from Protocol A into a clean Erlenmeyer flask. Add a minimal amount of boiling Ethanol (approx. 5-8 mL per gram of solute) until the solid just dissolves.

  • Solvent Exchange (Anti-solvent addition): Keep the solution hot on a stirring hotplate. Add hot distilled water (the anti-solvent) dropwise until the solution becomes faintly cloudy, indicating it has reached the saturation point.

  • Clarification: Add 1-2 drops of hot Ethanol until the solution becomes perfectly clear again[6].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Scientific Rationale: Slow cooling allows solute molecules to arrange themselves selectively into a rigid crystal lattice, rejecting impurities into the bulk solvent[7].

  • Polishing: Once at room temperature, transfer the flask to an ice bath for 15 minutes to maximize yield.

  • Filtration: Filter the resulting pale yellow crystals under a vacuum, wash with a minimal amount of ice-cold 1:1 EtOH/Water, and dry thoroughly. Verify purity via HPLC and melting point analysis.

V. References
  • WO2005012275A2 - Benzo [1, 2, 5] thiadiazole compounds as cck2 modulators - Google Patents. Google.com. Available at:

  • Discover the Benefits of Chemical Compound 513-42-8 in Industrial Applications - Jinlai. Jinlaichemicals.com. Available at:

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange - ERA. Scholaris.ca. Available at:

  • Oiling Out in Crystallization - Mettler Toledo. Mt.com. Available at:

  • Challenges with Oiling Out in Crystallization - Mettler Toledo. Mt.com. Available at:

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. Reddit.com. Available at:

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Libretexts.org. Available at:

  • Acid-Base Extraction of Benzoic Acid | PDF | Solubility - Scribd. Scribd.com. Available at:

  • Synthesis and oxidation of some azole-containing thioethers - Beilstein Journals. Beilstein-journals.org. Available at:

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications. Acs.org. Available at:

  • Organic Acid-Base Extractions - Chemistry Steps. Chemistrysteps.com. Available at:

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC. Nih.gov. Available at:

  • Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms | Journal of the American Chemical Society - ACS Publications. Acs.org. Available at:

Sources

Troubleshooting

preventing thioether oxidation in 4-methylsulfanyl-2-nitro-benzoic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the stability of 4-methylsulfanyl-2-nitrobenzoic acid (also k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the stability of 4-methylsulfanyl-2-nitrobenzoic acid (also known as 4-methylthio-2-nitrobenzoic acid).

While this compound is a highly valuable building block, its thioether (sulfide) moiety is notoriously susceptible to oxidation during storage and handling. This guide is designed to provide you with a deep mechanistic understanding of why this degradation occurs, alongside field-proven, self-validating protocols to ensure the absolute integrity of your compound.

FAQ: Understanding the Causality of Thioether Oxidation

Q1: Why does 4-methylsulfanyl-2-nitrobenzoic acid degrade during routine storage, and what are the specific degradation products? A1: The degradation is driven by the electron-rich nature of the sulfur atom in the thioether group, which is highly prone to electrophilic attack by reactive oxygen species (ROS) and atmospheric oxygen. This oxidation occurs in a stepwise manner: the thioether is first oxidized to a sulfoxide (-SO-), and upon further exposure, to a sulfone (-SO₂-). While the adjacent nitro group exerts an electron-withdrawing effect that slightly dampens the nucleophilicity of the sulfur, prolonged exposure to air, light, or trace peroxides will inevitably drive this oxidative cascade.

Q2: Which environmental factors or oxidants pose the greatest risk to this compound in a laboratory setting? A2: While atmospheric oxygen causes slow, long-term degradation in the solid state, trace ROS in biological buffers or formulation excipients are highly problematic in solution. Recent kinetic analyses demonstrate that while hydrogen peroxide (H₂O₂) oxidizes thioethers relatively slowly, hypochlorite (OCl⁻) reacts exponentially faster, oxidizing thioethers to sulfoxides in mere seconds (1[1]). Furthermore, photochemical oxidation via singlet oxygen—generated when the compound is exposed to ambient UV/visible light—can rapidly degrade thioethers in solution.

Q3: Why do my liquid formulations degrade faster than my solid powders? A3: Oxidation in multicomponent liquid systems is accelerated by dissolved oxygen and the presence of trace peroxides commonly found in excipients like polyethylene glycol (PEG) or polysorbates (2[2]). Additionally, spontaneous oxidation of thioethers is significantly enhanced at the air-water interface of droplets due to localized electric fields that generate highly reactive radicals (3[3]).

Troubleshooting Guide: Identifying and Resolving Storage Issues

Issue 1: Batch-to-batch variability and baseline drift in HPLC analysis.

  • Mechanistic Cause: Improper sealing after initial use leads to the ingress of atmospheric oxygen and moisture. The moisture facilitates localized micro-environments where oxidation to the sulfoxide is accelerated.

  • Resolution: Transition to single-use aliquoting. Store the bulk solid at -20°C under a strict argon atmosphere. Argon is denser than air and nitrogen, providing a superior, heavy protective blanket over the solid powder.

Issue 2: Rapid loss of compound integrity during assay preparation or in vitro testing.

  • Mechanistic Cause: Photochemical degradation (light-induced singlet oxygen generation) or reaction with trace hypochlorite/peroxides in the assay buffer.

  • Resolution: Prepare solutions in amber glass vials to block UV/Vis light. Degas all solvents prior to dissolution, and if your assay permits, incorporate a mild chelating agent (e.g., EDTA) to sequester trace metals that catalyze oxidative radical formation.

Quantitative Data: Thioether Oxidation Kinetics

To make informed decisions about storage and handling, it is critical to understand the reaction kinetics of thioether oxidation under various conditions.

Oxidant / Environmental FactorReaction Rate / Half-LifePrimary Degradation ProductStorage Risk Level
Hypochlorite (OCl⁻) t1/2​ in seconds ( k>104 M−1s−1 )Sulfoxide SulfoneCritical (Trace in buffers)
Hydrogen Peroxide (H₂O₂) t1/2​≈75 hoursSulfoxideModerate (Trace in excipients)
Singlet Oxygen (Photochemical) Minutes to HoursSulfoxideHigh (If exposed to ambient light)
Atmospheric O₂ (Solid State) Months to YearsSulfoxideLow (If sealed properly at -20°C)

Data synthesized from kinetic analyses of aryl thioethers under near-physiological conditions (1[1]).

Step-by-Step Methodologies: Self-Validating Protocols

To guarantee trustworthiness in your experimental workflows, do not just execute steps—validate them in real-time.

Protocol 1: Argon-Purged Aliquoting for Solid-State Storage

Causality: Minimizing freeze-thaw cycles and oxygen exposure prevents the slow accumulation of sulfoxide impurities.

  • Thermal Equilibration: Remove the master vial of 4-methylsulfanyl-2-nitrobenzoic acid from the -20°C freezer and place it in a desiccator for 30 minutes before opening.

    • Self-Validation Check: Inspect the exterior of the vial. If any condensation is visible, do not open it. Wait until the vial is completely dry and at room temperature to prevent moisture from seeding into the powder.

  • Aliquoting: Rapidly weigh the required amounts into pre-weighed, amber glass vials.

  • Argon Displacement: Insert an argon gas line (fitted with a sterile pipette tip) into the top of the vial. Flow argon gently for 15 seconds.

    • Self-Validation Check: Prior to purging the compound, test the argon flow rate on a small beaker of solvent. The flow should gently dimple the surface without causing splashing or turbulence.

  • Hermetic Sealing: Cap the vial tightly while the argon is still flowing, wrap the cap in Parafilm, and immediately transfer to -20°C storage.

Protocol 2: Preparation of Oxidation-Resistant Stock Solutions

Causality: Removing dissolved oxygen and blocking light prevents the generation of reactive radical species in solution.

  • Solvent Degassing: Subject your chosen solvent (e.g., DMSO or DMF) to continuous sparging with nitrogen gas for 15 minutes, or perform three freeze-pump-thaw cycles.

    • Self-Validation Check: If available, use an optical dissolved oxygen (DO) probe to confirm that the DO level in the solvent has dropped below 2 ppm before proceeding.

  • Dissolution: Dissolve the compound in the degassed solvent using an amber glass vial. Avoid aggressive sonication, which can induce localized heating and cavitation-induced radical formation.

  • Chromatographic Baseline Confirmation: Immediately run an aliquot on HPLC (UV detection at ~254 nm).

    • Self-Validation Check: Establish the baseline purity. The sulfoxide peak will typically elute earlier than the parent thioether due to increased polarity. If the sulfoxide peak is >1%, the batch has already degraded and should be discarded or repurified.

Visualization: Degradation Pathways & Interventions

The following diagram maps the logical relationship between environmental stressors, the chemical degradation pathway of the thioether, and the targeted interventions required to prevent oxidation.

ThioetherOxidation Compound 4-Methylsulfanyl-2- nitrobenzoic Acid (Thioether) Sulfoxide Sulfoxide Derivative (1st Oxidation State) Compound->Sulfoxide +[O] Sulfone Sulfone Derivative (2nd Oxidation State) Sulfoxide->Sulfone +[O] O2 Atmospheric O2 & Moisture O2->Compound Slow Oxidation Light UV/Vis Light (Singlet Oxygen) Light->Compound Photochemical ROS Trace ROS (e.g., Peroxides, OCl-) ROS->Compound Rapid Oxidation Prev1 Intervention: Argon Purge & -20°C Prev1->O2 Blocks Prev2 Intervention: Amber Vials Prev2->Light Blocks Prev3 Intervention: Degassed Solvents Prev3->ROS Eliminates

Logical workflow of thioether oxidation pathways and targeted preventative interventions.

References

  • Abdelfattah, A. G., et al. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters, 2025.[Link]

  • Gong, Y., et al. "Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet." Journal of the American Chemical Society, 2023.[Link]

  • Boccardi, G., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, 2022.[Link]

Sources

Optimization

scale-up challenges for 4-methylsulfanyl-2-nitro-benzoic acid production

Process Chemistry Support Center: Scale-Up Knowledge Base Topic: Synthesis and Isolation of 4-Methylsulfanyl-2-nitrobenzoic Acid Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Welc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Process Chemistry Support Center: Scale-Up Knowledge Base Topic: Synthesis and Isolation of 4-Methylsulfanyl-2-nitrobenzoic Acid Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists

Welcome to the Technical Support Center. The transition of 4-methylsulfanyl-2-nitrobenzoic acid production from bench-scale (grams) to pilot-scale (kilograms) introduces severe non-linear challenges. The nucleophilic aromatic substitution (S_NAr) of 4-fluoro-2-nitrobenzoic acid[1] or 4-chloro-2-nitrobenzoic acid[2] with sodium methanethiolate (NaSMe) is highly exothermic. Failure to manage heat transfer, toxic off-gassing, and supersaturation kinetics during workup will result in batch failure.

Below is our curated troubleshooting guide and self-validating protocols to ensure a safe, high-yield scale-up.

Knowledge Base Article 1: Reaction Engineering & Thermal Runaway

Ticket #1044: “During our 10-kg scale-up, the yield dropped by 15% compared to the 100-g bench scale, and we detected high levels of azoxy and amino impurities. What caused this?”

Root Cause Analysis (Causality): At the bench scale, the high surface-area-to-volume ratio of the flask easily dissipates the heat generated by the S_NAr reaction. At the 10-kg scale, heat transfer is severely limited. If the 20% aqueous sodium thiomethoxide[2] is dosed too rapidly, the localized temperature spikes. At elevated temperatures (>40°C), thiomethoxide ceases to act solely as a nucleophile and begins acting as a reducing agent, attacking the sensitive nitro group of the substrate[3]. This leads to the formation of azoxy, azo, and amino-benzoic acid derivatives.

Data Presentation: Scale-Up Parameter Matrix To prevent thermal runaway and side reactions, kinetic and thermodynamic parameters must be strictly adjusted from bench to pilot scale.

Process ParameterBench Scale (100 g)Pilot Scale (10 kg)Mechanistic Impact / Causality
NaSMe Dosing Time 15–30 minutes4–6 hoursPrevents accumulation of unreacted nucleophile; avoids thermal runaway.
Jacket Temperature 0°C-10°C to -15°CCompensates for the reduced heat transfer coefficient at scale.
Agitation Speed 500 RPM120–150 RPMEnsures homogeneous mixing without causing vortexing or splashing on reactor walls.
IPC Conversion Limit < 1.0% Starting Mat.< 0.2% Starting Mat.Ensures total consumption of the aryl halide before acidic workup begins.

Knowledge Base Article 2: Reagent Containment & Odor Mitigation

Ticket #1045: “How do we safely manage the severe odor and toxicity of Sodium Methanethiolate during reactor charging and venting?”

Root Cause Analysis (Causality): Sodium methanethiolate (NaSMe) is in equilibrium with methanethiol (MeSH) gas, which has an odor threshold of 1 part per billion (ppb) and is highly toxic. Any exposure to atmospheric moisture or localized acidic pockets during the reaction will liberate MeSH gas. A robust, self-contained scrubbing system is mandatory to oxidize the volatile thiols into odorless, water-soluble sulfonates before atmospheric release.

G A 4-Halo-2-nitrobenzoic Acid (Substrate) C SNAr Reactor (T < 25°C) A->C B NaSMe (20% aq) (Nucleophile) B->C Controlled Dosing D Off-Gas Vent (MeSH) C->D Volatiles F Aqueous Workup (HCl Addition) C->F IPC Verified E Bleach Scrubber (Oxidation) D->E G Target Product (Crystallization) F->G

Workflow for SNAr synthesis and MeSH gas scrubbing.

Self-Validating Protocol: S_NAr Reaction & Containment
  • System Integrity Check: Seal the glass-lined reactor and apply a vacuum (100 mbar). Self-Validation: The system must hold the vacuum with <5 mbar decay over 15 minutes before any toxic reagents are introduced.

  • Substrate Charging: Charge 4-chloro-2-nitrobenzoic acid[2] (1.0 eq) and N,N-dimethylformamide (DMF) (5 volumes). Cool the internal temperature to 5°C.

  • Nucleophile Dosing: Begin dropwise addition of 20% aqueous sodium thiomethoxide (1.1 eq)[2].

    • Self-Validation: Monitor the internal thermocouple. If the temperature delta (ΔT) exceeds 2°C/min, the dosing pump must automatically interlock and pause until the temperature stabilizes below 15°C.

  • Scrubber Operation: Route all reactor exhaust through a dual-stage scrubber containing 10% NaOH and 12% NaOCl (bleach). Self-Validation: Test the scrubber effluent with starch-iodide paper; a positive blue/black result confirms active chlorine is still present to oxidize the methanethiol.

  • Reaction Aging: Stir for 3 hours at 20°C. Self-Validation: Pull an In-Process Control (IPC) sample for HPLC. Proceed to workup only when the starting material is ≤0.2%.

Knowledge Base Article 3: Downstream Processing & Crystallization

Ticket #1046: “During acidification to precipitate the product, the slurry becomes too thick to stir, and the final purity is only 92%. How can we improve the isolation?”

Root Cause Analysis (Causality): The product, 4-methylsulfanyl-2-nitrobenzoic acid, is highly soluble in the basic DMF/water reaction mixture but entirely insoluble at pH < 3. Rapid addition of acid causes "crash-precipitation." This rapid nucleation traps impurities (unreacted starting material, inorganic salts, and DMF) inside the crystal lattice. Furthermore, rapid precipitation creates amorphous, needle-like crystals that drastically increase the slurry viscosity, leading to agitation failure and poor filtration.

Self-Validating Protocol: Controlled Acidification and Isolation
  • Quenching: Transfer the verified reaction mass into a larger crystallization vessel containing 10 volumes of chilled, deionized water (5°C).

  • Seeding & Primary Acidification: Slowly dose 6N HCl until the pH reaches 4.5.

    • Self-Validation: Pause acid addition. The solution should become cloudy. Hold the mixture for 30 minutes to allow primary seed crystals to form. If the solution remains clear, verify the pH meter calibration.

  • Secondary Acidification: Resume 6N HCl dosing at a rate of 0.1 volumes/hour until the pH reaches 2.0.

    • Self-Validation: Verify pH stability. The pH must remain at 2.0 ± 0.2 for 20 minutes without further acid addition, proving that the neutralization of the sodium salt is complete.

  • Aging and Filtration: Age the slurry at 5°C for 2 hours to promote Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).

    • Self-Validation: Inspect the slurry under a process microscope; crystals should appear as distinct blocks rather than thin needles.

  • Isolation: Filter via a centrifuge and wash the cake with cold water (3 x 2 volumes) to remove residual DMF and NaCl. Dry under vacuum at 45°C.

References

  • WO2003050088A1 - Carboxamides heterocycliques substitues a action antithrombotique - Google Patents. Google Patents.
  • Jinan Carbotang Biotech Co.,Ltd. Produktliste-E-Mail-Seite 62-Chemicalbook. ChemicalBook.
  • Biopharma Centrum Private Limited in Betul, Madhya Pradesh, India - Tradeindia. TradeIndia.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Methylsulfanyl-2-nitrobenzoic Acid vs. 4-Methoxy-2-nitrobenzoic Acid

As a Senior Application Scientist, selecting the correct aromatic building block is rarely just about the final target structure; it is about anticipating the downstream synthetic journey. A classic example of this is th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct aromatic building block is rarely just about the final target structure; it is about anticipating the downstream synthetic journey. A classic example of this is the choice between 4-methylsulfanyl-2-nitrobenzoic acid (a thioether) and 4-methoxy-2-nitrobenzoic acid (an ether).

While these two molecules differ by only a single heteroatom (Sulfur vs. Oxygen) at the para position relative to the carboxylic acid, this substitution fundamentally rewrites their electronic profiles, coordination chemistry, and reactivity. This guide objectively compares their performance across standard synthetic transformations, providing field-proven protocols and mechanistic causality to ensure your synthetic routes are both robust and scalable.

Structural & Electronic Profiling

The divergent reactivity of these two compounds is rooted in the fundamental differences between oxygen and sulfur. Oxygen is highly electronegative and a "hard" Lewis base, participating in strong resonance (+M) but also exerting a strong inductive pull (-I) [1]. Sulfur, being larger and less electronegative, is a "soft" Lewis base. Its 3p lone pairs overlap poorly with the aromatic 2p system, resulting in weaker resonance donation, but its highly polarizable electron cloud makes it uniquely susceptible to oxidation and transition-metal coordination.

Table 1: Physicochemical and Reactivity Comparison
Parameter / Reactivity4-Methoxy-2-nitrobenzoic acid4-Methylsulfanyl-2-nitrobenzoic acid
CAS Number 33844-21-254558-79-1
Molecular Weight 197.14 g/mol 213.21 g/mol
Heteroatom Classification Hard Lewis Base (Oxygen)Soft Lewis Base (Sulfur)
Electronic Effect Strong +M, Strong -IWeak +M, Weak -I
Pd/C Hydrogenation Quantitative Yield (>95%)Fails (Catalyst Poisoning)
Oxidation (mCPBA / H2O2) Unreactive (Stable)Rapid conversion to Sulfoxide/Sulfone
BBr₃ Cleavage Rapid conversion to PhenolSluggish / No Reaction

Divergent Reactivity I: Nitro Group Reduction

The reduction of the ortho-nitro group to an aniline is a ubiquitous step in pharmaceutical synthesis (e.g., for generating anthranilic acid derivatives). However, the choice of reductant must be strictly dictated by the heteroatom present.

The Catalyst Poisoning Paradigm

For 4-methoxy-2-nitrobenzoic acid , standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly efficient. The hard oxygen atom does not interact with the palladium surface.

Conversely, attempting the same reaction on 4-methylsulfanyl-2-nitrobenzoic acid will result in complete reaction failure. The soft sulfur atom utilizes its highly polarizable lone pairs to strongly coordinate with the empty d-orbitals of the palladium surface. This irreversible binding blocks the active catalytic sites, "poisoning" the catalyst [2]. To reduce the thioether derivative, one must pivot to single-electron transfer (SET) mechanisms, such as Iron or Zinc-mediated reductions, which are immune to sulfur coordination[2].

ReductionPathways OMe 4-Methoxy-2-nitrobenzoic acid PdC_OMe H2, Pd/C (Standard Catalysis) OMe->PdC_OMe SMe 4-Methylsulfanyl-2-nitrobenzoic acid PdC_SMe H2, Pd/C (Attempted Catalysis) SMe->PdC_SMe Fe_SMe Fe/NH4Cl (SET Mechanism) SMe->Fe_SMe Prod_OMe 4-Methoxy-2-aminobenzoic acid (High Yield) PdC_OMe->Prod_OMe Poison Catalyst Poisoning (Reaction Fails) PdC_SMe->Poison Prod_SMe 4-Methylsulfanyl-2-aminobenzoic acid (High Yield) Fe_SMe->Prod_SMe

Figure 1: Divergent reduction pathways highlighting palladium catalyst poisoning by the thioether group.

Experimental Protocol A: Catalytic Hydrogenation of 4-Methoxy-2-nitrobenzoic acid

Mechanism: Surface-mediated catalytic hydrogenation.

  • Setup: Dissolve 4-methoxy-2-nitrobenzoic acid (10 mmol) in MS-grade Methanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (10 wt%, 197 mg). Causality: Argon purging prevents the ignition of methanol vapor by the pyrophoric Pd/C.

  • Reaction: Evacuate the flask and backfill with H₂ gas (balloon). Stir vigorously at room temperature for 4 hours.

  • Validation & Workup: Monitor via TLC (DCM:MeOH 9:1). Upon consumption of the starting material, filter the heterogeneous mixture through a pad of Celite to remove the Pd/C. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the pure aniline derivative.

Experimental Protocol B: Chemoselective Reduction of 4-Methylsulfanyl-2-nitrobenzoic acid

Mechanism: Iron-mediated single-electron transfer (Béchamp-type reduction).

  • Setup: Dissolve 4-methylsulfanyl-2-nitrobenzoic acid (10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

  • Reagent Addition: Add Iron powder (50 mmol, 5 eq) and Ammonium Chloride (NH₄Cl, 50 mmol, 5 eq). Causality: NH₄Cl acts as a mild proton source to drive the SET process without hydrolyzing the carboxylic acid or requiring harsh HCl.

  • Reaction: Heat the mixture to reflux (80°C) for 3 hours.

  • Validation & Workup: Check reaction completion via TLC. Cool the mixture to room temperature and filter through Celite to remove insoluble iron oxides.

  • Isolation: Concentrate to remove ethanol, adjust the aqueous layer to pH 4-5, and extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate to yield the product.

Divergent Reactivity II: Oxidation Sensitivity

The polarizability of sulfur allows it to easily expand its coordination sphere, making thioethers highly susceptible to oxidation. 4-Methylsulfanyl-2-nitrobenzoic acid can be cleanly oxidized to either a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) depending on the equivalents of oxidant used [3]. In stark contrast, the oxygen atom in 4-methoxy-2-nitrobenzoic acid is already in its maximum stable oxidation state within this context and is completely inert to standard oxidants.

Experimental Protocol C: Oxidation of Thioether to Sulfone

Mechanism: Electrophilic oxygen transfer.

  • Setup: Dissolve 4-methylsulfanyl-2-nitrobenzoic acid (5 mmol) in anhydrous Dichloromethane (DCM, 25 mL) and cool to 0°C.

  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 12.5 mmol, 2.5 eq) portion-wise. Causality: Using >2 equivalents ensures the intermediate sulfoxide is fully oxidized to the thermodynamically stable sulfone.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy unreacted peroxides (self-validating safety step). Wash the organic layer with saturated NaHCO₃ to remove meta-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate to afford 4-methanesulfonyl-2-nitrobenzoic acid.

Divergent Reactivity III: Ether vs. Thioether Cleavage

Demethylation is frequently required to unmask a reactive phenol or thiophenol for downstream coupling. The industry standard for aryl methyl ether cleavage is Boron Tribromide (BBr₃).

The success of BBr₃ relies entirely on the Hard-Soft Acid-Base (HSAB) principle . BBr₃ is a "hard" Lewis acid. It coordinates rapidly and exothermically with the "hard" oxygen atom of 4-methoxy-2-nitrobenzoic acid , forming an oxonium-borate complex that subsequently undergoes bromide attack to cleave the methyl group [4].

Because sulfur is a "soft" Lewis base, it forms a very weak, transient complex with the hard BBr₃. Consequently, applying BBr₃ to 4-methylsulfanyl-2-nitrobenzoic acid results in sluggish, incomplete reactions or total recovery of starting material. Thioether cleavage requires alternative, softer reagents (e.g., Sodium methanethiolate in DMF at elevated temperatures).

HSAB_Cleavage BBr3 BBr3 (Hard Lewis Acid) Complex_O Strong B-O Complexation (Favorable) BBr3->Complex_O + Ether Complex_S Weak B-S Complexation (HSAB Mismatch) BBr3->Complex_S + Thioether Ether -OMe Group (Hard Lewis Base) Ether->Complex_O Thioether -SMe Group (Soft Lewis Base) Thioether->Complex_S Cleavage Rapid Demethylation (Phenol Formation) Complex_O->Cleavage NoCleavage No Reaction / Sluggish (Starting Material Recovered) Complex_S->NoCleavage

Figure 2: HSAB principle dictating the success of BBr3-mediated ether cleavage versus thioether resistance.

Experimental Protocol D: Demethylation of 4-Methoxy-2-nitrobenzoic acid

Mechanism: Lewis acid-base complexation followed by nucleophilic substitution (S_N2).

  • Setup: Dissolve 4-methoxy-2-nitrobenzoic acid (5 mmol) in anhydrous DCM (20 mL) under an Argon atmosphere. Cool to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr₃ (1.0 M in DCM, 15 mL, 3 eq) dropwise via syringe. Causality: The reaction is highly exothermic; cryogenic temperatures prevent uncontrolled decomposition and side reactions.

  • Reaction: Stir at -78°C for 30 minutes, then allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Validation & Workup: Cool the flask back to 0°C and carefully quench with dropwise addition of H₂O (10 mL) to hydrolyze the boron complex. (Caution: Vigorous evolution of HBr gas).

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over MgSO₄, and evaporate to isolate the resulting phenol derivative.

References

  • PubChem. "4-Methoxy-2-nitrobenzoic acid | C8H7NO5 | CID 288657" National Institutes of Health. URL: [Link]

  • Prato, M., Quintily, U., & Scorrano, G. "Reduction of nitroarenes to anilines in basic alcoholic media." Journal of the Chemical Society, Perkin Transactions 2 (1986). URL: [Link]

  • Xu, Q., et al. "Two New Sandwich-Type Polyoxomolybdates Functionalized with Diphosphonates: Efficient and Selective Oxidation of Sulfides to Sulfones." Materials 10.10 (2017): 1173. URL: [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron 24.5 (1968): 2289-2292. URL: [Link]

Comparative

A Definitive Guide to the Validation of a Stability-Indicating HPLC Method for Quantifying 4-methylsulfanyl-2-nitro-benzoic acid

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-methylsulfanyl-2-nitro-benzoic acid. Designed for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-methylsulfanyl-2-nitro-benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind the experimental choices, ensuring a robust and reliable analytical method suitable for regulatory scrutiny.

The accurate determination of 4-methylsulfanyl-2-nitro-benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will detail the development and subsequent validation of a stability-indicating HPLC method, a technique that can distinguish the intact analyte from its degradation products.[1][2][3][4]

The Foundation: Method Development and Rationale

The development of a robust HPLC method is the bedrock of accurate quantification. The choices of stationary phase, mobile phase, and detection wavelength are not arbitrary; they are grounded in the physicochemical properties of 4-methylsulfanyl-2-nitro-benzoic acid and the principles of chromatography.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)A C18 column is a common and effective choice for the separation of aromatic carboxylic acids due to its hydrophobic stationary phase.[5]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)A mixture of acetonitrile and acidified water provides good separation for nitrobenzoic acid derivatives. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[6][7]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection Wavelength 254 nmNitro-substituted benzoic acids typically exhibit strong absorbance in the UV region, with 254 nm being a common wavelength for detection.[8]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Core of Confidence: Method Validation According to ICH Guidelines

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9][10] The validation of this HPLC method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][11][12]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Application MD_Start Define Analytical Target Profile MD_Select Select Chromatographic Conditions MD_Start->MD_Select MD_Optimize Optimize Separation MD_Select->MD_Optimize MD_End Finalized HPLC Method MD_Optimize->MD_End Specificity Specificity & Forced Degradation MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Robustness->Routine_Analysis Stability_Studies Stability Studies Robustness->Stability_Studies

Caption: Workflow for the development and validation of the HPLC method.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][13] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[14][15][16] Solutions of 4-methylsulfanyl-2-nitro-benzoic acid were subjected to stress conditions as per ICH guidelines Q1A(R2).[16]

Forced Degradation Conditions and Results:

Stress ConditionTreatmentObservation
Acid Hydrolysis 0.1 N HCl at 80°C for 4 hoursSignificant degradation with the appearance of a major degradation peak at a different retention time.
Base Hydrolysis 0.1 N NaOH at 80°C for 2 hoursExtensive degradation with multiple degradation products observed.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursModerate degradation with a distinct degradation product peak.
Thermal Degradation 105°C for 48 hoursMinor degradation observed.
Photolytic Degradation Exposed to UV light (254 nm) for 24 hoursNoticeable degradation.

In all cases, the main peak of 4-methylsulfanyl-2-nitro-benzoic acid was well-resolved from all degradation product peaks, demonstrating the method's specificity and stability-indicating capability.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[17]

Experimental Protocol for Linearity: A series of solutions of 4-methylsulfanyl-2-nitro-benzoic acid were prepared at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate.

Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735200
100981100
1251225500
1501470300
Correlation Coefficient (r²) 0.9995
Regression Equation y = 9805x + 1050

The high correlation coefficient (r² > 0.999) indicates excellent linearity over the tested range.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is often determined by recovery studies.

Experimental Protocol for Accuracy: The accuracy was evaluated by spiking a placebo with known amounts of 4-methylsulfanyl-2-nitro-benzoic acid at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate.

Accuracy (Recovery) Data:

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.899.75%
100%100100.2100.20%
120%120119.599.58%
Mean Recovery 99.84%

The high recovery values demonstrate the excellent accuracy of the method.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

Precision Data:

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Mean Peak Area 981500980900
Standard Deviation 4907.55885.4
% Relative Standard Deviation (%RSD) 0.50%0.60%

The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD and LOQ Data:

ParameterValue
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

These low values demonstrate the high sensitivity of the method.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness: The effect of small, deliberate changes in chromatographic conditions on the peak area and retention time was evaluated.

Robustness Data:

Parameter VariedVariation%RSD of Peak Area
Flow Rate (mL/min) ± 0.10.75%
Column Temperature (°C) ± 20.68%
Mobile Phase Composition (%) ± 2% Acetonitrile0.82%

The low %RSD values under these varied conditions indicate that the method is robust.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful technique for the quantification of 4-methylsulfanyl-2-nitro-benzoic acid, it is important to consider other analytical methods and their respective advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on partitioning between a stationary and a mobile phase, followed by UV detection.[18]High selectivity, sensitivity, and accuracy. Capable of separating the analyte from impurities and degradation products.[18]Higher cost of instrumentation and consumables. Requires skilled personnel.
UV-Vis Spectrophotometry Measurement of the absorbance of light by the analyte at a specific wavelength.[18]Simple, rapid, and cost-effective.Low selectivity; susceptible to interference from other compounds that absorb at the same wavelength.[18] Not suitable for complex mixtures.
Acid-Base Titration Neutralization reaction between the acidic analyte and a standardized basic solution.[18]Inexpensive and requires basic laboratory equipment.Low selectivity; titrates the total acidity of the sample and is not specific to 4-methylsulfanyl-2-nitro-benzoic acid.[18] Low sensitivity.
Logical Relationship of Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Precision Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

Validation

Structural and Physicochemical Comparison Guide: 4-Methylsulfanyl-2-nitrobenzoic acid vs. 2-Nitrobenzoic acid

As a Senior Application Scientist, selecting the appropriate functionalized building block is a critical decision that dictates downstream synthetic viability, pharmacokinetic profiles, and target binding affinity. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate functionalized building block is a critical decision that dictates downstream synthetic viability, pharmacokinetic profiles, and target binding affinity. This guide provides an in-depth structural and physicochemical comparison between 2-nitrobenzoic acid and its functionalized derivative, 4-methylsulfanyl-2-nitrobenzoic acid (also known as 4-(methylthio)-2-nitrobenzoic acid).

By examining their electronic environments, lipophilicity, and chemical reactivity, this guide equips researchers with the mechanistic insights necessary for rational drug design and advanced organic synthesis.

Electronic and Steric Profiling: Mechanistic Insights

The core scaffold of both molecules is the benzoic acid ring, but their distinct substituent patterns create divergent electronic landscapes.

2-Nitrobenzoic Acid: In 2-nitrobenzoic acid, the nitro ( −NO2​ ) group is positioned ortho to the carboxylic acid. The −NO2​ group is a powerful electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −M ) effects. This intense electron withdrawal stabilizes the carboxylate anion conjugate base, drastically lowering the pKa​ to 2.16 compared to unsubstituted benzoic acid ( pKa​ 4.20). Additionally, the bulky ortho nitro group forces the carboxylate group out of the aromatic plane to relieve steric strain, which further disrupts conjugation and influences reactivity .

4-Methylsulfanyl-2-nitrobenzoic Acid: The introduction of a methylthio ( −SCH3​ ) group at the para position (relative to the carboxylic acid) introduces competing electronic vectors. Sulfur is highly polarizable; the −SCH3​ group acts as an electron-donating group via resonance ( +M ) but is inductively electron-withdrawing ( −I ). Because it is para to the carboxylic acid, the +M resonance donation pushes electron density back into the ring, subtly counteracting the intense withdrawal of the nitro group. This interaction slightly destabilizes the carboxylate anion compared to 2-nitrobenzoic acid, leading to a marginally higher predicted pKa​ . Furthermore, the non-polar thioether linkage significantly increases the overall lipophilicity (LogP) of the molecule .

ElectronicEffects cluster_2NBA 2-Nitrobenzoic Acid cluster_4MS 4-Methylsulfanyl-2-nitrobenzoic acid COOH1 Carboxylic Acid (pKa ~2.16) NO2_1 Ortho-Nitro Group (-I, -M) NO2_1->COOH1 Inductive withdrawal increases acidity COOH2 Carboxylic Acid (Target Center) NO2_2 Ortho-Nitro Group (-I, -M) NO2_2->COOH2 Inductive withdrawal SCH3 Para-Methylthio (+M, -I, Lipophilic) SCH3->COOH2 Resonance donation modulates acidity

Figure 1: Electronic substituent effects modulating the acidity of the benzoic acid core.

Quantitative Data Synthesis

The structural modifications directly translate to measurable differences in physicochemical properties. The table below summarizes the key metrics critical for formulation and synthesis planning.

Property2-Nitrobenzoic Acid4-Methylsulfanyl-2-nitrobenzoic acid
CAS Number 552-16-954558-79-1
Molecular Formula C7​H5​NO4​ C8​H7​NO4​S
Molecular Weight 167.12 g/mol 213.21 g/mol
Acidity ( pKa​ ) 2.16 (Experimental)~2.3 - 2.5 (Predicted, modulated by +M )
Lipophilicity (LogP) 1.5 (XLogP3)~2.3 (Increased due to −SCH3​ )
H-Bond Donors 11
H-Bond Acceptors 45
Key Structural Features Strong ortho steric hindranceBipolar electronic push-pull system

Experimental Workflows for Validation

To empirically validate these structural differences, rigorous, self-validating experimental protocols must be employed. Below are the standard operating procedures for profiling these compounds.

Workflow 1: Thermodynamic LogP Determination (Shake-Flask Method)

Causality: While in silico models predict LogP, the polarizability of the sulfur atom in the −SCH3​ group often leads to deviations in actual biological partitioning. The shake-flask method is chosen over HPLC retention time approximations because it provides the true thermodynamic partition coefficient. Protocol:

  • Preparation: Prepare 10 mM stock solutions of both compounds in anhydrous DMSO.

  • Equilibration: Vigorously stir a 1:1 mixture of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation.

  • Partitioning: Add 100 µL of the compound stock to 10 mL of the biphasic mixture in a sealed glass vial.

  • Agitation: Shake the vials mechanically for 60 minutes at exactly 25°C to achieve complete thermodynamic distribution.

  • Phase Resolution: Centrifuge the vials at 3000 rpm for 15 minutes to sharply resolve the aqueous and organic phases.

  • Quantification: Extract aliquots from both layers and quantify the solute concentration using HPLC-UV (detection at 254 nm).

  • Self-Validation Step: Run a known standard (e.g., unsubstituted benzoic acid) concurrently. If the standard's calculated LogP deviates by >0.1 from literature values, re-equilibrate the solvent system. Calculate LogP=log([Solute]octanol​/[Solute]water​) .

Workflow 2: Chemical Reactivity Profiling (Selective Nitro Reduction)

Causality: Both compounds are highly valuable precursors to anthranilic acids (2-aminobenzoic acids). However, the electron-rich −SCH3​ group in 4-methylsulfanyl-2-nitrobenzoic acid can act as a catalytic poison, deactivating transition metals like Palladium on Carbon (Pd/C) during standard hydrogenation. Therefore, a chemical reduction using Tin(II) chloride ( SnCl2​ ) is specifically selected to bypass catalyst poisoning while cleanly reducing the nitro group. Protocol:

  • Initiation: Dissolve 1.0 mmol of the nitrobenzoic acid derivative in 10 mL of absolute ethanol.

  • Reagent Addition: Add 5.0 equivalents of SnCl2​⋅2H2​O to the solution.

  • Reaction: Reflux the mixture at 70°C for 2 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active starting material spot and the appearance of a lower-Rf, ninhydrin-positive spot confirms the formation of the amine.

  • Workup: Cool to room temperature, neutralize carefully with saturated NaHCO3​ to pH ~7-8, and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the corresponding 2-aminobenzoic acid derivative. Confirm purity via 1H -NMR.

Workflow Start Compound Preparation (10 mM in DMSO) Split Assay Selection Start->Split LogP LogP Determination (Shake-Flask Method) Split->LogP Octanol/Water pKa pKa Titration (Potentiometric) Split->pKa Aqueous Buffer Reactivity Reactivity Profiling (Selective SnCl2 Reduction) Split->Reactivity Chemical Probes Data Data Synthesis & Structural Comparison LogP->Data pKa->Data Reactivity->Data

Figure 2: Experimental workflow for comparative physicochemical and reactivity profiling.

Applications in Drug Discovery & Synthesis

The structural divergence between these two compounds dictates their utility in medicinal chemistry:

  • 2-Nitrobenzoic Acid: Acts as a fundamental synthon. Its highly acidic carboxylate and easily reducible nitro group make it a universal starting material for synthesizing generic anthranilic acids, quinazolines, and acridines.

  • 4-Methylsulfanyl-2-nitrobenzoic Acid: Utilized when specific steric bulk, increased lipophilicity, and altered electronic distributions are required to fit a target pharmacophore. For example, derivatives of this scaffold are actively utilized in the synthesis of potent CCK2 receptor modulators . Furthermore, the thioether linkage serves as a deliberate metabolic liability; it is susceptible to in vivo oxidation by cytochrome P450 enzymes into sulfoxides and sulfones, a feature frequently exploited by drug development professionals to design prodrugs or fine-tune pharmacokinetic half-lives.

References

  • PubChem. "2-Nitrobenzoic acid - Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • Wikipedia. "2-Nitrobenzoic acid." Wikimedia Foundation. URL:[Link]

  • World Intellectual Property Organization. "Benzo[1,2,5]thiadiazole compounds as CCK2 modulators." Patent WO2005012275A2.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methylsulfanyl-2-nitro-benzoic acid

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about regulatory compliance; it is about fundamentally understanding the molecular behavior of your reagents. 4-Methylsulfanyl-2-nitro-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about regulatory compliance; it is about fundamentally understanding the molecular behavior of your reagents. 4-Methylsulfanyl-2-nitro-benzoic acid (CAS: 54558-79-1) is a highly functionalized aromatic building block widely utilized in drug discovery and organic synthesis[1].

Handling this yellow crystalline powder requires a rigorous, self-validating operational framework. Below is an in-depth technical guide detailing the required personal protective equipment (PPE), operational workflows, and disposal plans, grounded in the mechanistic hazard profile of the compound.

Mechanistic Hazard Assessment

Understanding the causality behind a chemical's hazard profile is the first step in effective risk mitigation. The synergistic hazards of this compound arise from its three primary functional groups:

  • Enhanced Acidity & Tissue Irritation: The strong electron-withdrawing nature of the ortho-nitro group significantly lowers the pKa of the carboxylic acid compared to standard benzoic acid. This increased acidity makes the compound a severe localized irritant to skin, eyes, and mucous membranes (H315, H319)[2].

  • Respiratory Sensitization: As a fine solid, aerosolized crystalline particles can cause acute respiratory tract inflammation (H335)[2]. Furthermore, the nitroaromatic structure carries a risk of systemic absorption.

  • Thioether Oxidation & Odor: The methylsulfanyl (thioether) moiety is susceptible to oxidation and can emit a characteristic sulfurous odor, necessitating strict environmental controls and localized exhaust ventilation.

Personal Protective Equipment (PPE) Matrix

To mitigate these molecular risks, PPE must be selected based on mechanistic vulnerabilities. Every piece of equipment serves a specific physical or chemical barrier function.

PPE CategorySpecification & StandardMechanistic Justification & Causality
Eye/Face tight-fitting safety goggles.Prevents fine crystalline dust from dissolving in ocular fluid, which would cause immediate, severe localized acidification and corneal damage[2].
Hands Nitrile gloves (, min 0.11 mm thickness). Double-glove for solvents.Nitroaromatics can permeate compromised skin barriers[2]. Nitrile offers excellent resistance to the solid powder. If dissolving in DMSO/DMF, thicker gloves are required due to solvent-mediated skin transport.
Respiratory N95/P2 particulate respirator (or half-mask).Required when handling bulk quantities outside a fume hood to prevent inhalation of aerosolized acidic dust, which triggers acute respiratory inflammation[2].
Body Flame-retardant lab coat, closed-toe anti-static footwear.Mitigates the risk of static discharge igniting suspended organic dust during bulk transfer operations.

Operational Workflow & Handling Protocol

A robust protocol must be a self-validating system —meaning you incorporate physical or chemical checks that confirm a step was executed correctly before proceeding.

Step 1: Environmental Validation

  • Action: Conduct all open-container handling inside a certified chemical fume hood.

  • Validation Check: Verify the fume hood monitor displays a face velocity of 0.4–0.6 m/s before opening the chemical container.

Step 2: Anti-Static Weighing

  • Action: Use a grounded balance and anti-static spatulas (e.g., ceramic or grounded metal) to weigh the powder[2].

  • Causality: Friction from standard plastic spatulas generates static electricity. This static repels the fine powder, causing aerosolization and drastically increasing your inhalation risk.

Step 3: Solvent Dissolution (Stock Solution Preparation)

  • Action: Transfer the solid to a reaction vial. Slowly add the required organic solvent (e.g., DMSO, DMF, or DCM) while stirring.

  • Validation Check: Ensure complete dissolution by visual inspection (a clear, yellow-tinted solution) before removing the vial from the fume hood. Cap tightly with a PTFE-lined septum.

Workflow A 1. Fume Hood Validation B 2. Don PPE (Nitrile, Goggles) A->B C 3. Anti-static Weighing B->C D 4. Solvent Dissolution C->D E 5. Waste Segregation D->E

Self-validating operational workflow for handling 4-Methylsulfanyl-2-nitro-benzoic acid.

Emergency Response & Spill Containment

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure[2].

Step 1: Isolate & Assess

  • Action: Evacuate personnel from the immediate vicinity. Assess if the spill is solid (powder) or liquid (dissolved in solvent).

Step 2: Solid Spill Containment (Dust Suppression)

  • Action: Do NOT dry sweep. Lightly moisten the spilled powder with water or a compatible inert solvent to suppress dust formation[2].

  • Causality: Dry sweeping aerosolizes the acidic nitroaromatic dust, drastically increasing the risk of inhalation toxicity and spreading contamination across the laboratory.

Step 3: Collection & Chemical Neutralization

  • Action: Use non-sparking tools to scoop the moistened material into a hazardous waste container[2]. Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate).

  • Validation Check: Test the residual wash water on the benchtop with pH paper. A pH of 7.0–7.5 confirms complete neutralization of the residual acid.

SpillResponse S1 Spill Detected S2 Assess Size & State S1->S2 S3 Moisten to Suppress Dust S2->S3 Solid Spill S4 Sweep (Non-sparking) S3->S4 S5 Alkaline Wash (NaHCO3) S4->S5 S6 pH Validation & Disposal S5->S6

Step-by-step emergency spill response and chemical neutralization pathway.

Disposal & Waste Management Plan

Proper logistical planning for waste is as critical as the synthesis itself.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into a dedicated "Hazardous Solid Waste - Nitroaromatics" bin[2].

  • Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., DCM), it must be routed to "Halogenated Organic Waste." If dissolved in DMSO/DMF, route to "Non-Halogenated Organic Waste."

  • Chemical Incompatibilities: Never dispose of this compound in waste streams containing strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The nitro group can undergo rapid, highly exothermic reduction, potentially leading to a pressure burst or laboratory fire[2].

References

  • SAFETY DATA SHEET - 2-Nitrobenzoic acid Fisher Scientific[Link]

  • Protective gloves against dangerous chemicals and micro-organisms (EN 374) International Organization for Standardization (ISO) / ECHA[Link]

  • Respiratory Protection Standard (29 CFR 1910.134) Occupational Safety and Health Administration (OSHA)[Link]

  • Personal Eye and Face Protection Standard (ANSI/ISEA Z87.1) American National Standards Institute[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.